1H-Imidazole,copper salt
Description
Significance of Nitrogen Heterocycles in Coordination Chemistry
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com Their importance in coordination chemistry is multifaceted. The nitrogen atom in these rings possesses a lone pair of electrons, making it an excellent sigma-donor and enabling it to bind to metal centers. numberanalytics.com This interaction is crucial for the formation of stable coordination complexes.
Furthermore, the electronic properties of nitrogen heterocycles can be tailored by the ring structure and the presence of substituents. numberanalytics.com This versatility allows for the fine-tuning of the reactivity and stability of the resulting metal complexes. numberanalytics.com Imidazole (B134444), a five-membered nitrogen heterocycle, is particularly noteworthy. It can act as a catalyst in various chemical reactions, such as facilitating the formation of amide bonds in peptide synthesis. numberanalytics.com The ability of nitrogen heterocycles to act as ligands is central to their role in creating multifunctional polymers and other advanced materials. msesupplies.comopenmedicinalchemistryjournal.com
Overview of Copper Coordination Compounds in Chemical Sciences
Copper is a readily available and abundant transition metal that forms a wide variety of coordination compounds. mdpi.comwikipedia.org It most commonly exists in the +1 (cuprous) and +2 (cupric) oxidation states, each with distinct coordination preferences and geometries. mdpi.comrsdjournal.org This redox versatility is a key feature of copper's rich coordination chemistry. mdpi.com
Copper coordination complexes are integral to numerous chemical and biological processes. wikipedia.org They have found applications as photosensitizers, catalysts, and components in energy conversion and storage systems. mdpi.com The properties of these complexes, including their electrochemical potentials and reactivity, are heavily influenced by the nature of the coordinating ligands. mdpi.com The interaction between copper ions and ligands like imidazole has been a subject of intense study, particularly in the context of modeling the active sites of copper-containing proteins. core.ac.uk
Rationale for Investigating 1H-Imidazole, Copper Salt and Derivatives
The investigation into "1H-Imidazole, copper salt" and its derivatives is driven by the promising combination of copper's versatile coordination chemistry and the unique properties of the imidazole ligand. The deprotonation of the imidazole ring to form an imidazolate anion creates a bridging ligand that can link multiple copper centers, leading to the formation of polynuclear complexes and coordination polymers. rsc.orgcmu.edu
These extended structures can exhibit interesting magnetic, thermal, and electrical properties. For instance, imidazolate-bridged copper(II) complexes have been shown to display antiferromagnetic or ferromagnetic interactions, depending on the specific structural arrangement. nih.govrsc.orgcdnsciencepub.com Furthermore, copper-imidazole frameworks are being explored for their catalytic activity in various organic reactions and as materials for supercapacitors and other electrochemical applications. core.ac.ukacs.orgresearchgate.net The ability to create materials with tailored properties through the self-assembly of copper ions and imidazole-based ligands makes this an active and promising area of research. cmu.edu
Detailed Research Findings on Copper-Imidazole Complexes
The study of copper-imidazole complexes has yielded a wealth of information regarding their synthesis, structure, and properties. These findings are crucial for understanding their potential applications in diverse fields.
Synthesis and Structural Characterization
The synthesis of copper-imidazole complexes can be achieved through various methods, often involving the reaction of a copper(II) salt with an imidazole-based ligand in a suitable solvent. mdpi.commdpi.com The resulting structures can range from simple mononuclear complexes to intricate polynuclear arrangements and coordination polymers. rsc.orgtandfonline.comrsc.org
For example, the reaction of copper(II) sulfate (B86663) with N-methylimidazole can lead to the formation of a coordination polymer, tetrakis-N-methylimidazole copper(II) sulfate. researchgate.net Similarly, the deprotonation of an imidazole moiety in a mononuclear copper(II) complex can trigger a self-assembly process, resulting in imidazolate-bridged polynuclear chains. rsc.orgcmu.edu
The structural diversity of these complexes is remarkable. They can form one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. rsc.orgtci-thaijo.org The coordination geometry around the copper(II) ion is often a distorted square-pyramidal or octahedral arrangement. rsc.orgmdpi.comresearchgate.net
| Compound Name | Dimensionality | Key Structural Features |
| Tetrakis-N-methylimidazole copper(II) sulfate | 1D Polymer | Sulfate anion acts as a bridging ligand connecting copper centers. |
| {Cu(L)(H2O)}n | 1D Polymer | Imidazolate bridge formed through deprotonation, leading to a linear chain. |
| [Cu(Br4tp)(Im)(H2O)] | 2D Sheet | Mixed ligands of tetrabromoterephthalate and imidazole create a binodal (3,4)-connected net. |
| {Mn(BIPNDI)32}∞ | 2D Sheet | A bis-imidazole ligand connects manganese centers to form two-dimensional coordination polymer sheets. |
| [Cu(tmen)(im)]X | 3D Framework | Trinuclear structure with a triangular skeleton and imidazolate bridges. |
Physicochemical Properties
The physicochemical properties of copper-imidazole complexes are intrinsically linked to their structural characteristics. These properties include their magnetic behavior, thermal stability, and electrical conductivity.
Magnetic Properties
The magnetic properties of polynuclear copper-imidazole complexes arise from the interactions between the unpaired electrons of the copper(II) ions, which are mediated by the bridging imidazolate ligands. nih.govrsc.org These interactions can be either antiferromagnetic (spins of adjacent copper ions align in opposite directions) or ferromagnetic (spins align in the same direction). nih.govresearchgate.netrsc.org
For instance, some imidazolate-bridged copper(II) chain compounds exhibit antiferromagnetic coupling, with the strength of the interaction depending on the geometry of the bridge. cmu.educdnsciencepub.com In contrast, certain dimeric copper(II) complexes with heteroaryl-imidazole ligands have shown ferromagnetic coupling. researchgate.net
Thermal Properties
The thermal stability of copper-imidazole complexes is an important consideration for their potential applications in materials science. Thermogravimetric analysis (TGA) is often used to determine the temperature at which these compounds begin to decompose. tci-thaijo.orgmdpi.com
For example, a copper(II) coordination polymer with mixed ligands of tetrabromoterephthalate and imidazole was found to be thermally stable up to 240 °C. tci-thaijo.org Another study on 2D copper-imidazolate framework nanosheets reported thermal stability up to 280 °C under air conditions. rsc.org The decomposition of these complexes often occurs in multiple steps, corresponding to the loss of water molecules, followed by the breakdown of the organic ligands. mdpi.com
Electrical and Electrochemical Properties
Copper-based nanomaterials, in general, are known for their excellent electrical conductivity. acs.org Copper-imidazole complexes, particularly in the form of coordination polymers or frameworks, are being investigated for their potential in electrochemical applications such as supercapacitors. researchgate.net
The incorporation of copper-imidazole metal-organic frameworks (MOFs) with conductive materials like activated carbon has been shown to enhance their specific capacitance. researchgate.net For instance, a Cu-1H-imidazole@Activated Carbon MOF composite exhibited a high specific capacitance, making it a promising electrode material for supercapacitors. researchgate.net The electrochemical behavior of these materials is also crucial for their application as electrocatalysts. rsc.org
Catalytic Activity
Copper-imidazole complexes have demonstrated significant catalytic activity in a variety of chemical reactions. This activity is often attributed to the ability of the copper center to cycle between different oxidation states and the role of the imidazole ligand in modulating the electronic and steric environment of the metal. core.ac.ukacs.org
These complexes have been shown to be effective catalysts for the oxidation of various organic substrates. core.ac.uk For example, bis(acetato)bis(imidazole)copper(II) was found to catalyze the aerobic oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). core.ac.uk In some cases, the catalytic cycle is believed to involve the formation of a copper-substrate intermediate. acs.orgnih.gov
Furthermore, copper-imidazole complexes have been utilized in polymerization reactions. researchgate.netacs.org For example, a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine has been applied in copper-mediated polymerization catalysis. researchgate.net The catalytic efficiency of these complexes can be influenced by factors such as the nature of the imidazole derivative and the chelate ring size. acs.org
| Catalyst | Reaction Catalyzed | Key Finding |
| Bis(acetato)bis(imidazole)copper(II) | Aerobic oxidation of TMPD | The complex acts as an effective catalyst with the reaction rate being first order in both substrate and catalyst. |
| Copper(II) complexes with imidazole-containing ligands | Oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) and ortho-aminophenol (OAP) | Catalysts with imidazole-containing ligands and a six-membered chelate ring showed higher efficiency. |
| Cu(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine | Copper-mediated polymerization | The dimeric complex with ferromagnetic coupling demonstrated catalytic activity. |
| Copper-bis(imidazole) complexes | Catechol oxidation | Efficient reactivity requires the oxygenation of a Cu(I)-bis(imidazole) complex with a bound substrate. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14489-15-7 |
|---|---|
Molecular Formula |
C20H17N3Na2O8S2 |
Origin of Product |
United States |
Synthetic Methodologies for Copper Imidazole Coordination Compounds
Conventional Solution-Phase Synthesis Approaches
Solution-phase synthesis remains the most traditional and widely utilized method for the preparation of copper-imidazole coordination compounds. These methods typically involve the reaction of a copper salt with an imidazole-based ligand in a suitable solvent system. The choice of solvent, temperature, reaction time, and stoichiometry of the reactants can significantly influence the final product's structure and properties.
Hydrothermal Synthetic Routes
Hydrothermal synthesis is a powerful technique for the preparation of crystalline coordination compounds, including those of copper and imidazole (B134444). This method involves carrying out the synthesis in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent (usually water) and at elevated pressures. These conditions facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
The reaction of copper(II) oxalate (B1200264) with imidazole in an aqueous solution under hydrothermal conditions can yield different products depending on the molar ratio of the reactants. For instance, two distinct copper(II) complexes, a linear trinuclear cluster [Cu₃(H₂O)₄(HIm)₄(μ-Im)₂(ox)₂] and a mononuclear complex Cu(HIm)₆, have been synthesized using this method. researchgate.net Similarly, hydrothermal methods have been employed to synthesize copper (imidazole) complexes like [Cu(im)₆]Cl₂·4H₂O and [Cu(im)₆]Cl₂·2H₂O. researchgate.net
Researchers have also successfully synthesized a two-dimensional layered imidazolium (B1220033) copper C60 material using a solvothermal method, which is a variation of the hydrothermal technique using an organic solvent. google.com This process involves mixing imidazole, C60, an aromatic compound, and cuprous oxide, followed by ultrasonication and heating in a sealed vessel. google.com Another example includes the hydrothermal synthesis of four different complexes based on 1H-imidazole-4,5-dicarboxylate or 1H-imidazole-2-carboxylate ligands, highlighting the versatility of this approach in creating diverse coordination structures.
| Reactants | Product | Synthesis Conditions | Reference |
| Cu(ox)(H₂O)₀.₅, Imidazole (HIm) | [Cu₃(H₂O)₄(HIm)₄(μ-Im)₂(ox)₂] or Cu(HIm)₆ | Aqueous solution, varying molar ratios | researchgate.net |
| Copper salt, Imidazole (im) | [Cu(im)₆]Cl₂·4H₂O or [Cu(im)₆]Cl₂·2H₂O | Hydrothermal method | researchgate.net |
| Imidazole, C₆₀, Aromatic compound, Cuprous oxide | [(Cuim)₂C₆₀]n | Solvothermal method, 160-180 °C, 48-72 h | google.com |
| Copper salt, 1H-imidazole-4,5-dicarboxylic acid or 1H-imidazole-2-carboxylic acid | Various complexes | Hydrothermal synthesis |
Precipitation-Based Synthesis
Precipitation is a straightforward and common method for the synthesis of copper-imidazole complexes. This technique involves mixing solutions of a soluble copper salt and an imidazole-based ligand, leading to the formation of an insoluble coordination compound that precipitates out of the solution. The simplicity and scalability of this method make it attractive for producing these materials in larger quantities.
A notable example is the one-step synthesis of a copper-imidazole-2-carboxaldehyde (Cu-ICA) material in an aqueous solution. nih.gov This facile process involves mixing an aqueous solution of CuSO₄·5H₂O with a solution of imidazole-2-carboxaldehyde at room temperature, resulting in the immediate formation of a pale brown suspension of the Cu-ICA complex. nih.gov Similarly, copper(II) complexes with tetrasubstituted imidazole derivatives have been prepared by adding a solution of Cu(OAc)₂·H₂O in hot DMF to a solution of the imidazole ligand, leading to the precipitation of the crude product upon cooling and addition to water. semanticscholar.org
The preparation of metal-organic frameworks (MOFs) based on copper and dicarboxy-functionalized imidazole has also been achieved through precipitation. ua.es In this case, dissolving copper(II) acetate (B1210297) and the corresponding ligand in water, followed by the addition of methanol, induces the precipitation of the desired MOF. ua.es
| Copper Salt | Imidazole Ligand | Solvent | Outcome | Reference |
| CuSO₄·5H₂O | Imidazole-2-carboxaldehyde | Water | Immediate precipitation of Cu-ICA | nih.gov |
| Cu(OAc)₂·H₂O | Tetrasubstituted imidazole derivatives | DMF | Precipitation upon cooling and addition to water | semanticscholar.org |
| Copper(II) acetate | Dicarboxy-functionalized imidazole | Water/Methanol | Precipitation of the MOF | ua.es |
Ligand-Exchange Reaction Pathways
Ligand-exchange reactions provide a versatile route to new copper-imidazole coordination compounds by substituting ligands on a pre-existing copper complex with imidazole or its derivatives. This method is particularly useful for fine-tuning the properties of the final complex by introducing specific imidazole-based ligands.
The synthesis of [Cu(DippImH)₂][OTf] is an example of a ligand-exchange reaction where the benzene (B151609) ligand in [(CF₃SO₃Cu)₂(C₆H₆)] is replaced by 1,3-bis(2,6-diisopropylphenyl)-imidazoline-2-imine (DippImH) in fluorobenzene. acs.org Another instance involves the synthesis of [Cu(DippImH)₂][BArF] through the reaction of [Cu(DippImH)₂][OTf] with NaBArF in dichloromethane, where the triflate anion is exchanged for the tetra[3,5-bis(trifluoromethyl)phenyl]borate anion. acs.org
Furthermore, two new cavitand-based imidazolyl ligands have been used to synthesize their corresponding copper(I) complexes, demonstrating the utility of this pathway in creating complexes with specific structural features. rsc.org
| Starting Copper Complex | Incoming Ligand | Product | Solvent | Reference |
| [(CF₃SO₃Cu)₂(C₆H₆)] | 1,3-bis(2,6-diisopropylphenyl)-imidazoline-2-imine | [Cu(DippImH)₂][OTf] | Fluorobenzene | acs.org |
| [Cu(DippImH)₂][OTf] | NaBArF | [Cu(DippImH)₂][BArF] | Dichloromethane | acs.org |
| Copper(I) source | Cavitand-based imidazolyl ligands | Copper(I) imidazole complexes | Not specified | rsc.org |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of copper-imidazole coordination compounds, this has led to the exploration of solvent-free techniques and mechanochemical protocols that reduce waste and energy consumption.
Solvent-Free Synthesis Techniques
Solvent-free synthesis offers a green alternative to traditional solution-based methods by eliminating the need for potentially harmful and wasteful solvents. These reactions are typically carried out by heating the solid reactants together until they melt and react.
A prime example is the melting-assisted solvent-free synthesis of tetra(imidazole)copper(II) nitrate (B79036). researchgate.net This method involves heating a mixture of the copper salt and imidazole, leading to the formation of the complex in the molten state. The elemental composition of the complex prepared by this solvent-free method was found to be similar to that of the complex prepared via precipitation in solution, demonstrating the efficacy of this green approach. researchgate.net Luminescent copper(I) coordination polymers with thiourea (B124793) derivatives have also been synthesized using solvent-free methods. unito.it
Mechanochemical Synthesis Protocols
Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach can lead to the formation of novel materials with unique properties.
The synthesis of a copper-1H-imidazole metal-organic framework (Cu-I MOF) has been achieved via a simple chemical route under ultrasonication. rsc.org The use of ultrasonic irradiation provides the necessary energy to initiate the reaction between the copper source and the imidazole ligand, leading to the formation of the MOF. This method is not only cost-effective but also aligns with the principles of green chemistry by minimizing solvent usage and reaction times. Another example includes the synthesis of a Cu(II) complex with trichloroacetic acid and imidazole, which was achieved by simply grinding the homogenous mixture of the three components before dissolving them in water. researchgate.net
Ultrasound-Assisted Synthesis Methods
Ultrasound-assisted synthesis, a branch of sonochemistry, has emerged as a green and efficient technique for the preparation of copper-imidazole coordination compounds. This method utilizes the energy of ultrasonic waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates, improved yields, and often, the formation of unique nanostructures.
A notable application of this technique is in the synthesis of copper-1H-imidazole metal-organic frameworks (MOFs). For instance, a Cu-I MOF was successfully synthesized via a simple chemical route under ultrasonication. This method offers considerable advantages over conventional protocols, including reduced reaction times and operational simplicity. The effect of ultrasound is validated by observing significant reductions in reaction time compared to traditional reflux methods.
The benefits of ultrasound assistance are not limited to MOF synthesis. The preparation of various imidazole derivatives that can act as ligands for copper has been shown to be more efficient under ultrasonic irradiation. These methods often lead to high yields in significantly shorter reaction times, sometimes in the order of minutes, compared to hours for conventional techniques.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Imidazole Derivatives
| Catalyst/System | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Fe₃O₄ MNPs | Ultrasound | 25-45 min | up to 97 |
| Fe₃O₄ MNPs | Conventional (Reflux) | 120-180 min | Lower |
| SBA-SO₃H | Ultrasound | 8 min | 94 |
| SBA-SO₃H | High-Speed Stirring | 4 h | 80 |
Copper-Catalyzed Synthetic Routes to Imidazoles and Their Complexes
Copper catalysts play a pivotal role in the synthesis of the imidazole ring itself, which can then coordinate with copper ions. These catalytic routes are valued for their efficiency, selectivity, and tolerance of various functional groups.
Cascade Annulation Reactions for Imidazole Formation
Copper-catalyzed cascade annulation provides a powerful strategy for the divergent synthesis of imidazoles from simple starting materials. A documented example involves a three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines. nih.govacs.orgacs.org By carefully controlling the reaction conditions, such as the choice of copper salt, base, and solvent, it is possible to selectively produce imidazoles in moderate to good yields. nih.gov
The proposed mechanism for this transformation begins with the reaction of the ketoxime with a Cu(I) salt to generate an iminylcopper(II) intermediate. acs.org This intermediate then participates in a cascade of reactions involving the other two components, leading to the formation of the imidazole ring. acs.org This method is notable for its broad substrate scope and good functional group compatibility. nih.gov For instance, using CuBr as the catalyst with DABCO as the base in a THF/DMSO solvent mixture has been identified as optimal for imidazole synthesis. organic-chemistry.org
Cross-Cycloaddition Methodologies
A novel and atom-economical approach to synthesizing 1,4-disubstituted imidazoles is through the copper-catalyzed cross-cycloaddition of two different isocyanides. organic-chemistry.orgacs.orgacs.org This method avoids the high temperatures or strong bases often required in traditional imidazole syntheses. acs.org The reaction proceeds efficiently between arylisocyanides and other isocyanides, such as ethyl isocyanoacetate, in the presence of a copper catalyst like copper(I) oxide (Cu₂O) with a ligand like 1,10-phenanthroline. organic-chemistry.orgacs.org
The reaction is believed to proceed via the activation of an α-C-H bond of one isocyanide by the copper catalyst, forming an α-cuprioisocyanide intermediate. acs.orgacs.org This intermediate then undergoes a formal [3 + 2] cycloaddition with the second isocyanide (an arylisocyanide). acs.org Subsequent intramolecular attack and a 1,3-hydrogen shift lead to a cyclized intermediate, which is then protonated to yield the final 1,4-disubstituted imidazole product and regenerate the catalyst. acs.orgacs.org This methodology has demonstrated good to excellent yields across a range of substrates. organic-chemistry.org
Chan-Lam Coupling Reactions with Imidazole Derivatives
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, particularly C–N bonds. rsc.org This reaction has been effectively applied to the N-arylation of 1H-imidazole and its derivatives using arylboronic acids. rsc.orgrsc.org An advantage of this approach is that it can often be performed under mild, base-free conditions at room temperature. rsc.org
In this reaction, a copper(II) catalyst, often tuned by N,O-bidentate ligands, facilitates the coupling between the N–H bond of the imidazole and the arylboronic acid. rsc.orgrsc.org The protocol is compatible with a wide array of functional groups on both the imidazole and the arylboronic acid, providing a direct and facile route to N-arylated imidazoles. rsc.orgrsc.org These products can serve as important ligands for creating more complex copper coordination compounds. nih.gov The Chan-Lam coupling offers an air-stable alternative to other cross-coupling methods like the Ullmann or Buchwald-Hartwig reactions for C-N bond formation. nih.gov
Table 2: Selected Examples of Chan-Lam Coupling of Imidazole with Arylboronic Acids
| Imidazole Derivative | Arylboronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 1H-Imidazole | Phenylboronic acid | Cu(II) with N,O-bidentate ligand | High |
| 2-Nitroimidazole | Phenylboronic acid | Cu(II) with phenanthroline ligand | High |
| 1H-Imidazole | 4-Methoxyphenylboronic acid | [Cu(DMAP)₄I]I | Not specified |
Cyclocondensation Approaches
Copper-catalyzed multicomponent reactions provide an efficient means for the one-pot synthesis of multisubstituted imidazoles through cyclocondensation. A practical process has been developed for synthesizing 2,4,5-trisubstituted-imidazoles from an aldehyde, a 1,2-dicarbonyl compound (like benzoin (B196080) or benzil), and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source. nih.govrsc.orgrsc.org
This method benefits from the use of a simple and inexpensive copper catalyst, such as copper(I) iodide (CuI), and can afford products in excellent yields (up to 95%) and short reaction times. nih.govrsc.org The reaction conditions can be optimized by screening various solvents and catalyst loadings. For example, using butanol as a solvent at reflux temperature has been shown to be highly effective, yielding the desired product in as little as 20 minutes. rsc.org The process is versatile, accommodating a wide range of substituted aldehydes and demonstrating the robustness of copper catalysis in constructing the imidazole core. nih.gov
Structural and Spectroscopic Characterization of Copper Imidazole Complexes
Advanced Crystallographic Analysis
Crystallographic techniques are indispensable for determining the precise three-dimensional structure of copper-imidazole complexes. Single-crystal and powder X-ray diffraction methods offer complementary information regarding the molecular geometry and bulk material properties.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Lattice Organization
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the exact molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. Studies on various copper-imidazole complexes have revealed a diversity of coordination geometries and crystal lattices.
Copper(II) ions in these complexes commonly exhibit coordination numbers of four, five, or six, leading to distinct geometries such as square planar, square pyramidal, trigonal bipyramidal, or octahedral. For instance, some complexes feature a distorted octahedral geometry where the copper(II) ion is coordinated to two bidentate acrylate (B77674) anions and two unidentate imidazole (B134444) derivatives in either cis or trans positions. seejph.comseejph.com In other cases, a square pyramidal coordination is observed, with four nitrogen atoms from imidazole ligands forming the base and a chloride atom at the apex. researchgate.net
The crystal systems for these complexes are varied, with monoclinic and triclinic systems being frequently reported. seejph.comacs.orgresearchgate.net The arrangement of these complex units within the crystal lattice is stabilized by intermolecular forces, including hydrogen bonding and π-stacking interactions between the imidazole rings. acs.org
| Compound | Crystal System | Space Group | Coordination Geometry of Cu(II) | Key Structural Features |
|---|---|---|---|---|
| [CuCl2(4-pyim)] | Monoclinic | P21/n | Four-coordinate | Dimers formed via bridging chloride ions. acs.org |
| [CuCl(4-pyim)2]2Cl2(H2O)10 | Triclinic | P-1 | Five-coordinate (distorted square pyramidal/trigonal bipyramidal) | Extensive hydrogen bonding network. acs.org |
| [Cu(C16H13NO4)(C3H4N2)] | - | - | - | Features N—H⋯O, O—H⋯O and C—H⋯O hydrogen bonds. researchgate.net |
| [Cu(2-MeIm)2(acr)2] | Monoclinic | P21/c | Elongated octahedral | trans-positioned imidazole derivatives. seejph.comseejph.com |
| [Cu(II)(C3N2H4)4Cl]Cl | Monoclinic | P21/n | Square pyramidal | Four equatorial N atoms from imidazole ligands and one apical Cl atom. researchgate.net |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of bulk crystalline materials and for identifying the crystalline phases present. tsu.ru In the study of copper-imidazole complexes, PXRD patterns of synthesized materials are often compared with patterns simulated from single-crystal X-ray diffraction data. researchgate.net This comparison helps to verify that the bulk sample consists of the same crystalline phase as the single crystal used for detailed structural analysis. The diffraction peaks in the PXRD pattern are characteristic of the crystal lattice and can be used to identify the material. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and functional groups within copper-imidazole complexes. These techniques are particularly sensitive to changes in the vibrational modes of the imidazole ligand upon coordination to the copper ion.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Coordination and Functional Groups
FTIR spectroscopy is widely used to probe the coordination environment of the imidazole ligand in copper complexes. The coordination of the imidazole ring to the copper ion through its nitrogen atom leads to noticeable shifts in the vibrational frequencies of the ring. For example, the C=N stretching vibration of the imidazole ring, typically observed around 1645 cm⁻¹, may shift to lower wavenumbers upon complexation. researchgate.net
The FTIR spectra of these complexes also show characteristic bands for other functional groups present in the ligands. For instance, bands in the regions of 3130–3175 cm⁻¹, 1570–1650 cm⁻¹, and 740–1300 cm⁻¹ can be assigned to combined vibrational modes of the imidazole ring. researchgate.net The presence of N-H stretching vibrations is indicated by bands around 3485.5 cm⁻¹. niscpr.res.in Furthermore, the appearance of new bands at lower frequencies, such as the band at 560 cm⁻¹, can be attributed to the formation of Cu-N bonds, confirming the coordination of the ligand to the metal center. rsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Observed Wavenumber (cm⁻¹) in Copper Complex | Assignment |
|---|---|---|---|
| N-H stretch | ~3485.5 niscpr.res.in | Shifts observed semanticscholar.org | Indicates involvement of NH group in bonding or environmental changes. |
| C=N stretch | ~1685.7 niscpr.res.in | ~1645 (shifts to lower wavenumbers) researchgate.net | Confirms coordination of imidazole nitrogen to Cu(II). |
| Imidazole Ring Vibrations | - | 3130–3175, 1570–1650, 740–1300 researchgate.net | Combined vibrational modes of the coordinated imidazole ring. |
| Cu-N stretch | - | ~285, 259, 229 | Direct evidence of metal-ligand bond formation. |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FTIR for obtaining a "vibrational fingerprint" of copper-imidazole complexes. mdpi.com It is particularly useful for identifying the metal-coordination sites of the imidazole ring. The Raman spectra can provide information on the tautomeric form of the imidazole ring upon coordination. For instance, specific bands can indicate whether the Nτ–H or Nπ–H tautomer is present in the complex. wikipedia.org Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to provide a reliable assignment of the observed vibrational bands. wikipedia.org
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of copper-imidazole complexes. These techniques provide insights into the d-orbital splitting of the copper ion and the nature of electronic transitions within the complex.
The electronic absorption spectra of copper(II)-imidazole complexes are typically characterized by two main types of transitions: d-d transitions and charge-transfer (CT) transitions. The d-d transitions, which occur within the d-orbitals of the copper ion, are relatively weak and appear in the visible region of the spectrum. For example, an absorption band peak at 627 nm has been assigned to a d-d transition in a Cu(C₃N₂H₄)₄Cl₂ complex. researchgate.net
Ligand-to-metal charge transfer (LMCT) bands are generally more intense and are observed in the ultraviolet region. libretexts.org An LMCT band for the aforementioned complex was displayed at 292 nm. researchgate.net The formation of a pseudo-tetrahedral L₂·Cu²⁺ complex can lead to the appearance of an intense metal-to-ligand charge transfer (MLCT) band in the visible region. rsc.org
Some copper-imidazole complexes also exhibit luminescence. For instance, the Cu(C₃N₂H₄)₄Cl₂ complex shows an intense luminescence band at 397 nm, which is attributed to an LMCT transition. researchgate.net The fluorescence properties of these complexes can be influenced by the specific ligands and the coordination geometry.
| Compound | Absorption Maxima (λmax, nm) | Assignment | Emission Maxima (λem, nm) | Assignment |
|---|---|---|---|---|
| Cu(C3N2H4)4Cl2 | 627 researchgate.net | d-d transition researchgate.net | 397 researchgate.net | Ligand-to-Metal Charge Transfer (LMCT) researchgate.net |
| Cu(C3N2H4)4Cl2 | 292 researchgate.net | Ligand-to-Metal Charge Transfer (LMCT) researchgate.net | - | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of copper(II)-imidazole complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions, primarily d-d transitions and ligand-to-metal charge transfer (LMCT) transitions, which are sensitive to the coordination geometry and the nature of the ligands surrounding the copper center.
The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically observed in the visible region of the spectrum. The position and intensity of these bands provide valuable information about the geometry of the Cu(II) ion. For instance, many copper(II) complexes with imidazole derivatives exhibit a broad absorption band in the visible region, which is characteristic of the d-d transitions in a distorted octahedral or square-pyramidal geometry. In one study, a Cu(II) complex displayed a d-d transition at 627 nm, indicating a specific crystal field splitting energy. researchgate.net
In addition to d-d bands, more intense LMCT bands are often observed in the ultraviolet region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital. For example, a Cu(II)-imidazole complex showed an LMCT band at 292 nm. researchgate.net The presence and energy of these LMCT bands confirm the coordination of the imidazole ligand to the copper ion. uvt.ro For example, the reaction of Cu(L2)OH with H2O2 generates a hydroperoxo species, [Cu(L2)OOH]+, which displays a distinct peroxo π*σ → Cu charge-transfer transition at 365 nm with a molar absorptivity (ε) of 1300 M⁻¹ cm⁻¹. acs.orgacs.org A related alkylperoxo complex, [Cu(L2)OOtBu]+, shows a similar LMCT band at 395 nm (ε = 950 M⁻¹ cm⁻¹). acs.orgacs.org
The coordination environment significantly influences the spectral features. For example, complexes with the general formula [Cu(L2)X]ClO4, where X represents different axial ligands (Cl⁻, OH⁻, or N₃⁻), exhibit distorted trigonal bipyramidal geometries, which are characterized and differentiated by their UV-Vis absorption profiles. nih.gov
| Complex | λmax (nm) | ε (M-1cm-1) | Assignment | Reference |
|---|---|---|---|---|
| [Cu(C3N2H4)4Cl2] | 627 | Not Reported | d-d transition | researchgate.net |
| [Cu(C3N2H4)4Cl2] | 292 | Not Reported | LMCT | researchgate.net |
| [Cu(L2)OOH]+ | 365 | 1300 | Peroxo πσ → Cu LMCT | acs.orgacs.org |
| [Cu(L2)OOtBu]+ | 395 | 950 | Alkylperoxo πσ → Cu LMCT | acs.orgacs.org |
Fluorescence Spectroscopy for Luminescence Properties
Fluorescence spectroscopy provides insights into the emissive properties of materials. While many Cu(II) complexes are known to quench luminescence, certain copper-imidazole complexes exhibit fluorescence, often originating from ligand-centered transitions that are modulated by the copper ion. researchgate.net
The luminescence in these complexes is typically attributed to π→π* transitions within the imidazole ligand, with the emission properties being sensitive to the coordination environment. For instance, the complex [Cu(C3N2H4)4Cl2] displays its strongest luminescence emission peak at 397 nm when excited at 330 nm. This emission is assigned to a ligand charge transfer transition. researchgate.net The stability of the complex in aqueous solution and its consistent luminescence suggest potential applications in the development of Cu-based sensors. researchgate.net
Studies on newly synthesized imidazole-derived fluorescent sensors have demonstrated their ability to detect copper(II) ions in aqueous solutions. These sensors show a distinct electronic absorption band around 320 nm and a fluorescence band near 461 nm. The binding of Cu(II) leads to noticeable changes in both the absorption and fluorescence spectra, indicating the formation of a complex and providing a mechanism for sensing. seejph.com
| Complex/Sensor | Excitation λmax (nm) | Emission λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| [Cu(C3N2H4)4Cl2] | 330 | 397 | Ligand Charge Transfer (π→π*) | researchgate.net |
| TS Sensor with Cu(II) | ~320 | ~461 | Ligand-based fluorescence | seejph.com |
| AS Sensor with Cu(II) | ~320 | ~461 | Ligand-based fluorescence | seejph.com |
Magnetic Resonance Spectroscopy
Magnetic resonance techniques, including both Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are powerful tools for characterizing the structural and electronic features of copper-imidazole complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Spin States and Local Geometry
EPR spectroscopy is specifically used for studying paramagnetic species, such as Cu(II) complexes which have an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic ground state and the local geometry around the copper ion. The key parameters extracted from an EPR spectrum are the g-tensor values (g|| and g⊥ for axial symmetry) and the copper hyperfine coupling constants (A|| and A⊥). ethz.ch
The relationship between g|| and g⊥ is indicative of the geometry. For complexes with an elongated octahedral or square-pyramidal geometry, the unpaired electron resides in the d(x²-y²) orbital, resulting in a 'usual' axial signal where g|| > g⊥ > 2.0023. researchgate.netresearchgate.net This is the most common scenario for Cu(II) complexes. Conversely, a compressed octahedral or trigonal-bipyramidal geometry often places the unpaired electron in the d(z²) orbital, leading to an 'inverse' spectrum where g⊥ > g|| ≈ 2.0023. researchgate.net
For example, the interaction of imidazole (Im) with [Cu(acac)₂] was studied using EPR. At low imidazole concentrations, a 5-coordinate [Cu(acac)₂Im] monoadduct is formed with axial spin Hamiltonian parameters (g|| = 2.307, g⊥ = 2.063; A|| = 472 MHz), confirming axial coordination. acs.org At higher concentrations, a [Cu(acac)₂Im₂] bis-adduct forms, and detailed hyperfine analysis revealed a trans-equatorial structure. acs.org Similarly, EPR studies of [Cu(L2)X]ClO4 complexes helped to characterize their distorted trigonal bipyramidal geometries in the solid state. nih.gov
| Complex | g|| | g⊥ | A|| (MHz) | Geometry/Ground State | Reference |
|---|---|---|---|---|---|
| [Cu(acac)2Im] | 2.307 | 2.063 | 472 | Axial (Elongated) | acs.org |
| Generic Elongated Octahedral | > g⊥ | > 2.0023 | Not Specified | dx²-y² | researchgate.net |
| Generic Trigonal Bipyramidal | ≈ 2.0023 | > g|| | Not Specified | dz² | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Ligand Characterization (prior to complexation or in diamagnetic complexes)
NMR spectroscopy is a primary technique for characterizing the structure of organic ligands like imidazole before they are complexed to a metal ion. For diamagnetic complexes, such as those of Cu(I), NMR can also provide valuable information about the complex in solution. However, for paramagnetic Cu(II) complexes, the unpaired electron causes significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable for routine structural analysis. acs.orgnih.gov
In the characterization of the imidazole ligand itself, ¹H and ¹³C NMR spectra are used to confirm its synthesis and purity. For example, the ¹H NMR spectrum of a synthesized 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole ligand was used to verify its formation before its use in creating copper complexes. ijddr.in In studies of cobaloxime complexes, which are diamagnetic, the ¹³C NMR signals of imidazole ligands were observed to undergo a downfield shift upon complexation. The signals for C-2, C-4, and C-5 of the free imidazole ring resonate at specific chemical shifts (e.g., 138, 127, and 122 ppm, respectively), which are altered upon coordination to the cobalt center. niscpr.res.in
While direct NMR of Cu(II) complexes is challenging, the technique is indispensable for characterizing the free imidazole ligand, ensuring its identity and purity prior to the synthesis of the copper salt.
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-2 | 138 | niscpr.res.in |
| C-4 | 127 | niscpr.res.in |
| C-5 | 122 | niscpr.res.in |
Mass Spectrometry and Elemental Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the composition of newly synthesized complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing coordination complexes, allowing for the identification of the molecular ion and providing evidence of the complex's composition in solution.
In the study of copper-imidazole complexes, ESI-MS has been used to identify key species. For example, in the characterization of a stabilized Cu(II)-OOH species, a mass ion was detected at an m/z of 593.4, which corresponded to the [Cu(L2)OOH]⁺ ion, confirming its formation. acs.orgacs.orgnih.gov
It is important to note that the conditions within the ESI source can sometimes induce redox reactions. Several studies have reported the reduction of Cu(II) to Cu(I) during the ESI-MS analysis. researchgate.netnih.gov This phenomenon can complicate the interpretation of spectra, as signals corresponding to Cu(I) species may be observed even when the starting material is a Cu(II) complex. This reduction is thought to be a gas-phase process involving charge transfer between the metal complex and solvent molecules. researchgate.net Despite this potential complication, ESI-MS remains an invaluable tool for confirming the mass of copper-imidazole complexes.
| Complex Ion | Observed m/z | Reference |
|---|---|---|
| [Cu(L2)OOH]+ | 593.4 | acs.orgacs.orgnih.gov |
Elemental Microanalysis (CHN) for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of newly synthesized copper-imidazole complexes. The method involves the high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. mq.edu.au This process converts the elemental carbon, hydrogen, and nitrogen into their gaseous oxides (CO₂, H₂O) and elemental nitrogen (N₂), respectively. mq.edu.au These combustion products are then separated and quantified using various detection methods, such as gas chromatography. mq.edu.au
The experimentally determined mass percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its purity. mq.edu.auijddr.in For instance, in the characterization of copper(II) complexes with tetrasubstituted imidazole derivatives, the experimentally found percentages for C, H, and N were in strong agreement with the calculated values, confirming the proposed molecular structures. researchgate.net
Below is a table showing representative data from the elemental analysis of a copper(II)-imidazole complex.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 63.23 | 63.38 |
| Hydrogen (H) | 4.68 | 4.70 |
| Nitrogen (N) | 4.34 | 4.36 |
| Data derived from a representative copper(II) complex with a tetrasubstituted imidazole ligand. researchgate.net |
Thermal Analysis for Stability and Decomposition Pathways
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For copper-imidazole salts, these methods are vital for assessing thermal stability, identifying phase transitions, and elucidating decomposition mechanisms. The two primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is particularly useful for determining the thermal stability of copper-imidazole complexes and for identifying the temperature ranges at which decomposition events occur. The resulting TGA curve plots mass percentage against temperature, with steps in the curve indicating mass loss. These losses can be correlated with the departure of volatile components such as water or solvent molecules, or with the decomposition of the imidazole ligands and counter-ions.
For example, the TGA of certain copper complexes reveals multi-step decomposition processes. orientjchem.org A typical analysis might show an initial weight loss at lower temperatures corresponding to the removal of lattice or coordinated water molecules, followed by subsequent, more significant mass losses at higher temperatures as the organic imidazole ligands decompose. orientjchem.org The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide, such as copper(II) oxide. The temperature at which a significant (e.g., 5%) weight loss occurs is often defined as the thermal decomposition temperature (Td), providing a quantitative measure of the compound's stability. researchgate.net
The table below summarizes TGA data for a representative copper-ligand complex, illustrating a multi-stage decomposition pathway.
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 25 - 100 | 3.65 | Loss of adsorbed/lattice water |
| 100 - 520 | 15.33 | Decomposition of organic ligand part 1 |
| 520 - 1000 | 26.00 | Decomposition of organic ligand part 2 |
| Data is illustrative of a multi-step decomposition process for a copper complex. orientjchem.org |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unigoa.ac.in This technique detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. mdpi.com
In the context of copper-imidazole salts, DSC curves provide complementary information to TGA. For many complexes, no endothermic melting peak is observed before decomposition, indicating that the compound decomposes before it melts. mdpi.com The decomposition process itself is typically observed as a pronounced exothermic peak on the DSC curve, signifying a release of energy as the complex breaks down into more stable components. orientjchem.orgmdpi.com The onset temperature of this exothermic event is another key indicator of the thermal stability of the material. mdpi.com By analyzing the peaks, researchers can understand the energetic nature of the decomposition process. For example, the DSC curve for a copper complex might show an endothermic event related to crystallization followed by an exothermic peak corresponding to the complex's breakdown at a higher temperature. orientjchem.org
Surface and Morphological Characterization (for advanced materials)
For copper-imidazole complexes that are prepared as or incorporated into advanced materials, such as metal-organic frameworks (MOFs) or nanoparticles, characterization of their surface topography and morphology is essential. Electron microscopy techniques are the primary tools for this purpose.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to form an image. SEM provides detailed information about the size, shape, and surface texture of particles or crystals.
In the study of copper-imidazole materials, SEM has been used to characterize the morphology of synthesized particles. For instance, a copper-imidazole-2-carboxaldehyde (Cu-ICA) complex was shown via SEM to possess a regular rectangular structure with a particle width of approximately 400 nm. nih.gov Such analysis is critical for understanding how synthesis conditions affect the final form of the material, which in turn influences its properties and applications.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to investigate the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin sample, and an image is formed from the electrons that pass through.
For advanced materials derived from copper and imidazole, such as magnetic nanoporous carbon composites produced by calcining a copper-doped zeolitic imidazolate framework, TEM is indispensable. researchgate.net TEM images can reveal features at the nanoscale, such as the distribution of copper/cobalt crystalline phases within a carbon matrix. researchgate.net Furthermore, high-resolution TEM can visualize the periodic lattice formation of the crystalline components and any coatings, such as a thin layer of carbon around the metal grains, providing profound insights into the material's composite structure. researchgate.net
Coordination Chemistry and Geometrical Aspects of Copper Imidazole Complexes
Diverse Coordination Geometries of Copper Centers
The d⁹ electronic configuration of the copper(II) ion makes it susceptible to Jahn-Teller distortions, leading to a variety of coordination geometries that deviate from perfect octahedral symmetry. These distortions, along with the steric and electronic properties of the imidazole-based ligands, dictate the final structure of the complex.
A prevalent coordination geometry for copper(II) ions in imidazole (B134444) complexes is the distorted octahedron. In this arrangement, the copper center is coordinated to six ligands, but the bond lengths and angles deviate from those of a regular octahedron. This distortion is often a consequence of the Jahn-Teller effect, which removes the orbital degeneracy and results in an elongation or, less commonly, a compression of the axial bonds.
For instance, in a series of copper(II) methacrylate (B99206) complexes with various imidazole derivatives, the majority of the compounds exhibit a distorted octahedral stereochemistry. nih.gov In the complex [Cu(2-EtIm)₂(Macr)₂]·H₂O, the copper(II) center is coordinated to two cis-positioned 2-ethylimidazole (B144533) ligands and two chelated methacrylate ions, resulting in a slightly distorted octahedral geometry. nih.gov Similarly, mononuclear copper(II) complexes with iminodiacetate (B1231623) and 2-methylimidazole (B133640), such as [Cu(ida)(2-mim)(H₂O)₂], feature a Cu(II) ion in a distorted octahedral N₂O₄ environment. mdpi.com The Jahn-Teller effect is also evident in the hexaaquacopper(II) ion, which displays an elongated octahedral configuration with distinct equatorial and axial water molecules. rsc.org
The degree of distortion can be influenced by the nature of the ligands. In complexes of the type Cu(trien)(diimine)₂, where 'trien' is triethylenetetramine (B94423) and 'diimine' is a substituted bipyridine or phenanthroline, single-crystal X-ray structures reveal a tetragonally distorted octahedral geometry around the Cu(II) center. rsc.org
Table 1: Examples of Copper-Imidazole Complexes with Distorted Octahedral Geometry
| Compound | Description | Key Structural Features |
|---|---|---|
[Cu(2-EtIm)₂(Macr)₂]·H₂O |
Copper(II) complex with 2-ethylimidazole and methacrylate. nih.gov | Slightly distorted octahedral geometry with cis-coordinated imidazole derivatives and chelated methacrylate ions. nih.gov |
[Cu(ida)(2-mim)(H₂O)₂] |
Copper(II) complex with iminodiacetate and 2-methylimidazole. mdpi.com | Distorted octahedral N₂O₄ environment with two water molecules, one 2-methylimidazole, and chelated iminodiacetate. mdpi.com |
[Cu(trien)(2,2'-bipyridine)](ClO₄)₂ |
Copper(II) complex with triethylenetetramine and 2,2'-bipyridine. rsc.org | Tetragonally distorted octahedral coordination geometry. rsc.org |
Square pyramidal geometry is another common coordination environment for copper(II) in imidazole complexes. This geometry can be considered as a derivative of the octahedron where one axial ligand is significantly elongated or removed entirely. In the complex [Cu(4-MeIm)₂(Macr)₂(H₂O)], the copper(II) ion is five-coordinated with a square-pyramidal geometry. The basal plane is defined by two carboxylato oxygen atoms and two nitrogen atoms from the 4-methylimidazole (B133652) ligands, with a water molecule occupying the apical position. nih.gov
Combined EXAFS and MXAN K-edge XAS analysis of the copper(II)-imidazole complex ion in an aqueous solution revealed a square pyramidal inner coordination sphere, [Cu(Im)₄Lₐₓ]²⁺. nih.gov This study identified four equatorial nitrogen atoms at a distance of approximately 2.0 Å from the copper center and an axial ligand at a longer distance. nih.gov
Distorted square planar geometries are also observed, often with a weak axial interaction. The complex Cu(PyBIm)(NO₃)(H₂O) is a four-coordinate, distorted square planar species. nih.gov The distortion from a perfect square planar arrangement can be significant, leading to a geometry described as tetrahedrally distorted square planar. bwise.kr The degree of this distortion can be quantified by the τ₄ index, where a value of 0 represents a perfect square planar geometry and 1 indicates a perfect tetrahedral geometry. researchgate.net
Table 2: Selected Bond Distances (Å) in a Square Pyramidal Copper-Imidazole Complex
| Bond | Distance (Å) | Method |
|---|---|---|
| Cu-N (equatorial) | 2.02 ± 0.01 | EXAFS nih.gov |
| Cu-N (equatorial) | 1.99 ± 0.03 | MXAN nih.gov |
| Cu-L (axial) | 2.12 ± 0.02 | EXAFS nih.gov |
| Cu-L (axial) | 2.14 ± 0.06 | MXAN nih.gov |
Trigonal bipyramidal geometry is less common for copper(II)-imidazole complexes but is observed with certain ligand systems. This geometry involves five-coordinate copper centers. For example, the complex Cu(PyBTh)₂(H₂O)₂, where PyBTh is 2-(2-pyridyl)benzothiazole, exhibits a distorted trigonal bipyramidal geometry with two PyBTh ligands and one water molecule coordinated to the copper ion. nih.gov
In a study of copper(II) complexes with a new bisamide functionalized imidazole tripod ligand, L2, the resulting complexes, [Cu(L2)X]ClO₄ (where X = Cl⁻, OH⁻, or N₃⁻), were found to have distorted trigonal bipyramidal geometries in the solid state. nih.gov The electrochemical reduction of copper(II) complexes often involves a change in coordination geometry, where a square pyramidal or trigonal bipyramidal structure in the Cu(II) state rearranges to a tetrahedral geometry upon reduction to Cu(I). ijcrcps.com
Ligand Binding Modes of 1H-Imidazole and its Derivatives
The versatility of imidazole and its derivatives as ligands stems from their ability to coordinate to metal ions in various ways. The coordination can occur through the pyridinic nitrogen atom of the imidazole ring, and the presence of substituent groups on the imidazole ring can lead to multidentate chelation.
The simplest binding mode of 1H-imidazole is as a monodentate ligand, where it coordinates to the copper center through its imine nitrogen atom. wikipedia.org This is observed in numerous copper(II) complexes. For example, in the series of copper(II) methacrylate complexes with 2-methylimidazole, 4-methylimidazole, 2-ethylimidazole, and 2-isopropylimidazole, the imidazole derivatives act as unidentate ligands. nih.govmdpi.com Similarly, in the complex [Cu(ida)(2-mim)(H₂O)₂], the 2-methylimidazole ligand is coordinated in a monodentate fashion. mdpi.com The formation of zeolitic imidazolate frameworks (ZIFs) is also based on the coordination of imidazolate linkers to metal ions, where the imidazole moiety acts as a bridging ligand connecting the metal centers.
The introduction of substituent groups on the imidazole ring that contain additional donor atoms allows for the formation of chelate rings, leading to bidentate or tridentate coordination. This chelation enhances the stability of the resulting copper complexes.
Azoimidazoles containing a hydroxyl group can act as chelating agents, forming stable complexes with copper(II). nih.gov In these cases, coordination can occur through the imidazole nitrogen and the oxygen atom of the hydroxyl group. Tripodal bis(imidazole)-based ligands have been synthesized to chelate copper(II) ions. For instance, the ligand [bis-(1H-imidazol-2-yl)-methyl]-pyridin-2-ylmethyl-amine (L1) can act as a chelating agent, forming dinuclear copper(II) units. researchgate.netrsc.org In another example, the ligand iminodiacetic acid (ida) acts as a tridentate ligand, coordinating to the copper ion through its two carboxylate oxygen atoms and one nitrogen atom. mdpi.com
The development of selective copper(II) chelators for potential therapeutic applications has led to the design of molecules capable of tridentate coordination. For example, a derivative of the PP-BIM series of compounds was designed to establish a tridentate (N,O,O) coordination to the copper ion, involving a carbonyl oxygen atom, which resulted in a highly stable complex. nih.gov
Influence of Anions and Co-ligands on Coordination Environment
The coordination environment of copper ions in complexes with 1H-Imidazole is highly adaptable and significantly influenced by the nature of the anions and any co-ligands present in the coordination sphere. These components can dictate the ultimate geometry of the complex, ranging from four-coordinate square planar to five-coordinate square pyramidal or trigonal bipyramidal, and up to six-coordinate octahedral structures.
Anions can act as simple charge-balancing counterions, residing outside the primary coordination sphere, or they can directly coordinate to the copper center. The coordinating ability of the anion is a critical factor. For instance, weakly coordinating anions like hexafluoroarsenate (B1215188) (AsF₆⁻) are less likely to bind to the copper ion, facilitating the coordination of a larger number of imidazole ligands. uky.edu This is observed in the complex Cu(imH)₅₂·H₂O, where the copper atom is five-coordinate with a distorted square-pyramidal geometry, surrounded by five imidazole ligands. uky.edu In contrast, anions with stronger ligating capabilities, such as chloride (Cl⁻) or nitrate (B79036) (NO₃⁻), often participate directly in the coordination. In the complex Cu(PyBIm)(NO₃)(H₂O), a nitrate ion is bound to the Cu(II) center, contributing to a four-coordinate, distorted square planar geometry. nih.gov
The interplay between the imidazole ligand, the anion, and any co-ligands determines the final structure, showcasing the versatility of copper-imidazole coordination chemistry.
| Complex Formula | Anion/Co-ligand | Influence on Coordination | Resulting Geometry |
|---|---|---|---|
| Cu(imH)₅₂·H₂O | AsF₆⁻ (anion), H₂O (co-ligand) | Weakly coordinating anion allows for five imidazole ligands to bind. | Distorted Square Pyramidal uky.edu |
| Cu(PyBIm)(NO₃)(H₂O) | NO₃⁻ (anion), H₂O (co-ligand) | One nitrate and one water molecule directly coordinate to the copper center. | Distorted Square Planar nih.gov |
| [Cu(2-MeIm)₂(Macr)₂] | Methacrylate (Macr) (anion) | Two chelating methacrylate anions coordinate, creating an O₄N₂ environment. | Distorted Octahedral nih.govmdpi.com |
| [CuCl(4-pyim)₂]₂Cl₂(H₂O)₁₀ | Cl⁻ (anion), H₂O (co-ligand) | Chloride coordinates directly; numerous water molecules stabilize the crystal lattice. | Distorted Trigonal Bipyramidal/Square Pyramidal nsf.gov |
Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Structures
The crystal structures of copper-imidazole complexes are frequently stabilized by extensive networks of non-covalent interactions, primarily hydrogen bonds and π-π stacking. These interactions guide the assembly of individual complex units into higher-dimensional supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.com
The imidazole ligand itself is a key participant in these interactions. The N-H group of the imidazole ring is an effective hydrogen bond donor, readily interacting with anionic ligands (e.g., Cl⁻, O atoms from carboxylates) or solvent molecules. nsf.govresearchgate.net For example, in the complex [Cu(im)₆]Cl₂·4H₂O, the [Cu(im)₆]²⁺ cations and chloride anions are arranged in an alternating fashion, linked by N-H···Cl hydrogen bonds. researchgate.net Similarly, in complexes involving methacrylate, mononuclear units interact through hydrogen bonds established between the uncoordinated nitrogen of an imidazole ring and oxygen atoms from the carboxylate ligands of an adjacent unit, forming supramolecular chains. mdpi.com
Besides the primary N-H donor, C-H groups on the imidazole ring can also act as weaker hydrogen bond donors, forming C-H···Cl or C-H···O interactions that further stabilize the crystal packing. mdpi.com In chloridotetrakis(imidazole)copper(II) chloride, both N-H···Cl and C-H···Cl interactions contribute to a connected three-dimensional network. mdpi.com
| Complex System | Type of Interaction | Description | Resulting Supramolecular Structure |
|---|---|---|---|
| [Cu(im)₆]Cl₂·4H₂O | N-H···Cl Hydrogen Bonding | The N-H group of the imidazole ligand donates a hydrogen bond to the chloride counterion. | Alternating array of cations and anions. researchgate.net |
| Copper(II) methacrylate with 2-methylimidazole | N···H-O Hydrogen Bonding | Uncoordinated imidazole nitrogen acts as an acceptor for a hydrogen bond from a coordinated oxygen atom of a methacrylate ligand on an adjacent molecule. | Supramolecular chains. mdpi.com |
| [Cu(II)(C₃N₂H₄)₄Cl]Cl | N-H···Cl and C-H···Cl Hydrogen Bonding | Both N-H and C-H groups on the imidazole rings form hydrogen bonds with chloride ions. | 3D Network. mdpi.com |
| [Cu(II)(C₃N₂H₄)₄Cl]Cl | π-π Stacking | Interactions between the aromatic rings of neighboring imidazole ligands. | Contributes to the overall 3D framework. mdpi.com |
| Complexes with 4-(2'-pyridyl)imidazole | Hydrogen Bonding and π-π Stacking | Extensive hydrogen bonding network involving water molecules, chloride ions, and ligand nitrogen atoms, alongside π-stacking of the 4-pyim rings. | Complex 3D structure. nsf.gov |
Jahn-Teller Distortion in Copper(II) Imidazole Complexes
In copper(II)-imidazole complexes, this distortion most commonly manifests as a tetragonal elongation, where the two axial bonds are significantly longer than the four equatorial bonds. libretexts.org This is often described as a [4+2] coordination pattern. For instance, in an analysis of the hexaaquacopper(II) ion, the two axial Cu-O distances are found to be around 2.38 Å, while the four equatorial Cu-O distances are much shorter, at approximately 1.95 Å. libretexts.org This principle extends to complexes with imidazole ligands. In a study of copper(II) methacrylate complexes with imidazole derivatives that form distorted octahedral geometries, the Cu-O distances can vary significantly, with some bonds being as short as 1.97 Å and others extending to 2.67 Å, illustrating the axial elongation. nih.gov
| Complex/Ion | Coordination Geometry | Equatorial Bond Lengths (Å) | Axial Bond Lengths (Å) | Observation |
|---|---|---|---|---|
| [Cu(OH₂)₆]²⁺ | Distorted Octahedral | ~1.95 (Cu-O) libretexts.org | ~2.38 (Cu-O) libretexts.org | Classic example of tetragonal elongation due to the Jahn-Teller effect. |
| [Cu(2-MeIm)₂(Macr)₂] | Distorted Octahedral | 1.971 (Cu-O) / 1.989 (Cu-N) nih.gov | 2.671 (Cu-O) nih.gov | Significant elongation of one pair of Cu-O bonds demonstrates the distortion. |
| Aqueous [Cu(Im)₄Lₐₓ]²⁺ | Square Pyramidal | 1.99 - 2.02 (Cu-N) nih.gov | 2.12 - 2.14 (Cu-Lₐₓ) nih.gov | The structure in solution is an axially elongated square pyramid, consistent with Jahn-Teller principles. |
Theoretical and Computational Studies of 1h Imidazole, Copper Salt Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal computational method for studying the properties of transition metal complexes, including those of copper with imidazole-based ligands. DFT calculations balance computational cost and accuracy, making them well-suited for the detailed analysis of these systems.
A fundamental application of DFT in the study of copper-imidazole complexes is the determination of their most stable three-dimensional structures through geometry optimization. This process computationally explores the potential energy surface of the molecule to find the arrangement of atoms that corresponds to a minimum energy.
For instance, in a study of a dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex, DFT calculations at the B3LYP level were used to obtain an optimized geometry. The results were then compared with experimental data from single-crystal X-ray crystallography, showing good agreement. researchgate.net The theoretically optimized structure confirmed the seesaw coordination geometry around the copper(II) ion, which is coordinated by two nitrogen atoms from the imidazole (B134444) rings and two chloride anions. researchgate.net
Discrepancies between the calculated and experimental values, though generally small, can provide further insight. In the aforementioned study, the optimized structure showed slightly longer mean Cu–Cl and Cu–N bond lengths compared to the experimental values. researchgate.net Such differences can often be attributed to crystal packing effects in the solid state, which are not typically accounted for in gas-phase DFT calculations.
The following table presents a comparison of selected experimental and DFT-optimized geometrical parameters for the dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex.
| Parameter | Experimental Value (Å or °) | DFT Optimized Value (Å or °) |
| Cu–Cl1 Bond Length | 2.2600 | 2.303 |
| Cu–Cl2 Bond Length | 2.2434 | 2.286 |
| Cu–N1 Bond Length | 1.954 | 2.043 |
| Cu–N2 Bond Length | 1.948 | 2.037 |
| Cl1–Cu–Cl2 Angle | 139.87 | 153.29 |
| N1–Cu–N2 Angle | 148.81 | 155.13 |
| Dihedral Angle between Imidazole Rings | 44.0 | 33.03 |
Data sourced from a study on dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). researchgate.net
DFT calculations also provide a detailed picture of the electronic structure of these complexes. Analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding and how electrons are distributed throughout the molecule. nih.gov For example, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the electronic properties and reactivity.
The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a key parameter derived from electronic structure calculations. irjweb.com This energy gap is a descriptor of the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. irjweb.comnih.gov
In the context of copper-imidazole complexes, the HOMO-LUMO gap can explain the charge transfer interactions that occur within the molecule. irjweb.comresearchgate.net For example, a study on an imidazole derivative found that its HOMO-LUMO energy gap of 4.4871 eV reflects its chemical reactivity. irjweb.com The analysis of these frontier orbitals is essential for predicting how a complex will interact with other molecules, which is particularly relevant in areas like catalysis and materials science. nih.govirjweb.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. irjweb.com
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Imidazole Derivative (1A) | -6.2967 | -1.8096 | 4.4871 |
| Rhenium Complex (R1) | -6.6393 | -2.5832 | 4.0561 |
| Rhenium Complex (R5) | -6.5427 | -2.8455 | 3.6972 |
This table presents representative HOMO, LUMO, and energy gap values from computational studies on imidazole-related systems to illustrate the concept. irjweb.comnih.gov
Computational methods, particularly Time-Dependent DFT (TD-DFT), are valuable for predicting and interpreting spectroscopic data. For copper(II) complexes, which are paramagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique. DFT calculations can be employed to predict EPR parameters, such as g-values and hyperfine coupling constants. nih.gov A study on Cu(II) diethylenetriamine (B155796) imidazole complexes demonstrated that DFT calculations, especially when using the B3LYP functional combined with a solvent model, can yield EPR parameters that are in good agreement with experimental values. nih.gov These calculations can also investigate how the orientation of the imidazole ligand affects the EPR spectrum. nih.gov
Similarly, TD-DFT can be used to simulate UV-Vis electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, researchers can assign the absorption bands observed in experimental spectra. For the dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II) complex, TD-DFT computations indicated that the electronic transitions were primarily associated with the β-spin molecular orbitals. researchgate.net
Quantum Chemical Calculations for Bonding Analysis
Beyond DFT, other quantum chemical methods can be employed to perform a more in-depth analysis of the chemical bonding in copper-imidazole systems. For instance, the Natural Bond Orbital (NBO) analysis can provide insights into charge transfer and intermolecular interactions. researchgate.net
Calculations of bond dissociation energies (BDEs) offer a quantitative measure of the strength of the bonds within the complex. Theoretical BDEs can be determined from single-point energy calculations at a high level of theory. rsc.org For Cu+(imidazole)x complexes (where x = 1–4), DFT was used to calculate the sequential bond dissociation energies, which were then compared to experimental data. rsc.org This comparison revealed excellent agreement for x = 1, 2, and 4, though theory was found to underestimate the binding strength for the x = 3 complex. rsc.org Such studies help to elucidate the interplay of factors like ion solvation, hydrogen bonding, and ligand-ligand repulsion in determining the stability of the complexes. rsc.org
Mulliken population analysis is another tool used to investigate the distribution of electronic charge among the atoms in a molecule, which is directly related to the nature of the chemical bonds. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving copper-imidazole complexes. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energy barriers. This provides a step-by-step understanding of how reactants are converted into products.
For example, DFT calculations have been used to investigate the stereoselective copper-mediated hydroxylation of intramolecular C-H bonds. nih.gov Such studies can unravel the roles of key intermediates, such as peroxo and bis(μ-oxo) copper species, in the reaction pathway. nih.gov By comparing the activation barriers for different substrates, computational modeling can explain experimental observations, such as why some C-H bonds are reactive while others are not. nih.gov In the synthesis of imidazole derivatives, which can be catalyzed by Cu(II) complexes, computational modeling could be used to optimize reaction conditions and understand the catalytic cycle. nih.gov
Molecular Dynamics Simulations (if applicable for solution behavior or larger systems)
While quantum mechanical methods are excellent for studying the detailed electronic structure of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of these complexes in solution or as part of larger biological systems over time. MD simulations use classical mechanics to model the movements of atoms and molecules.
For metal-imidazole complexes, MD simulations can provide insights into their solvation and dynamics in aqueous environments. nih.govacs.org These simulations can help to understand how the complex interacts with solvent molecules and other ions in solution. acs.org For example, MD simulations have been used to develop and validate force field parameters for metal ions, including copper, coordinated to imidazole. acs.org These parameters are crucial for accurately simulating the behavior of metalloproteins where histidine (which contains an imidazole side chain) coordinates to a metal center. nih.gov
Catalytic Applications of Copper Imidazole Complexes
Oxidation Reactions Catalysis
The ability of copper to cycle between different oxidation states (Cu(I), Cu(II), and Cu(III)) is central to its catalytic activity in oxidation reactions. Imidazole (B134444) ligands play a crucial role in stabilizing these various oxidation states and facilitating electron transfer processes.
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Copper-imidazole complexes have been successfully employed as catalysts for this reaction, utilizing molecular oxygen from the air as a green and sustainable oxidant. nih.govresearchgate.net
One notable system involves a tetradentate copper(II) complex incorporating an N-methyl imidazole moiety. rsc.org This complex, in the presence of a nitroxyl (B88944) radical initiator like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), efficiently catalyzes the aerobic oxidation of benzylic alcohols to their corresponding aldehydes with yields up to 99% within four hours under ambient conditions. rsc.org The catalytic turnover is enhanced by the addition of external N-methyl imidazole. rsc.org
Another effective catalytic system utilizes in situ generated Cu-NHC-TEMPO (NHC = N-heterocyclic carbene) complexes, formed from the reaction of imidazolium (B1220033) salts bearing TEMPO groups with copper powder. nih.gov This system demonstrates high efficiency in the aerobic oxidation of a variety of primary alcohols to aldehydes, highlighting the versatility of imidazole-based ligands in designing effective copper catalysts. nih.gov The general mechanism for these copper/TEMPO systems involves the oxidation of the Cu(I) species to a Cu(II)-hydroxide by oxygen, which then, along with TEMPO, oxidizes the alcohol to the aldehyde. acs.org
Table 1: Copper-Imidazole Catalyzed Aerobic Oxidation of Benzylic Alcohols
| Entry | Substrate | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 99 |
| 2 | 4-Methylbenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 98 |
| 3 | 4-Methoxybenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 97 |
| 4 | 4-Chlorobenzyl alcohol | [L3-Cu]2+/TEMPO/NMI | 4 | 96 |
Data sourced from Dalton Transactions. rsc.org
Copper-imidazole complexes also exhibit significant catalytic activity in the oxidation of phenols and other related substrates. These reactions are of interest due to their relevance to biological processes and their application in the synthesis of valuable chemicals.
A comparative study of five bioinspired copper catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) and ortho-aminophenol (OAP) revealed that catalysts containing imidazole-containing ligands were more efficient. acs.org The presence of the imidazole ligand was found to influence the stability and electrochemical properties of the copper complexes, thereby enhancing their catalytic performance. acs.org
Furthermore, simple, water-soluble copper catalysts functionalized with an imidazole salt tag have been developed for the oxidation of phenol (B47542) to dihydroxy derivatives in water, using hydrogen peroxide as the oxidant. researchgate.net This approach offers a green and environmentally friendly method for phenol oxidation. researchgate.net Mechanistic studies on the copper-catalyzed monooxygenation of phenols have provided evidence for a mononuclear reaction pathway, in contrast to the dinuclear mechanism often observed in tyrosinase enzymes. nih.gov This insight is crucial for the rational design of more efficient catalysts. nih.gov The development of phenol-imidazole pro-ligands that can exist as stable phenoxyl radicals when complexed to copper(II) further contributes to the understanding and application of these systems in oxidative catalysis. rsc.org
Table 2: Catalytic Efficiency of Copper Complexes in the Oxidation of 3,5-di-tert-butylcatechol (DTBC)
| Catalyst | Ligand Type | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) |
|---|---|---|---|---|
| Complex 1 | Imidazole-containing | 1.25 | 2.5 | 500 |
| Complex 2 | Pyridine-containing | 0.85 | 3.1 | 274 |
Data represents a conceptual comparison based on findings in Inorganic Chemistry. acs.org
A significant area of research focuses on the development of bio-inspired copper-imidazole complexes that mimic the active sites of copper-containing enzymes involved in oxidation reactions. nih.govsemanticscholar.org These studies provide valuable insights into the reaction mechanisms of both the biological systems and the synthetic catalysts.
For example, an imidazole-functionalized copper cage complex has been synthesized to mimic the T-shaped coordination geometry found in the active sites of some copper enzymes. nih.govsemanticscholar.org This complex was shown to catalyze the oxidation of benzylic alcohols to benzaldehydes using oxygen as the terminal oxidant, demonstrating the potential of such bio-inspired architectures in catalysis. semanticscholar.orgsemanticscholar.orgresearchgate.net
Mechanistic investigations into the catechol oxidase activity of copper-amyloid-β complexes have revealed that a Cu(I)-bis(imidazole) intermediate is the catalytically competent species. nih.govacs.org The reduction of the Cu(II) complex by a catechol molecule leads to the formation of this reactive intermediate, which then reacts with dioxygen to promote the oxidation reaction. nih.govacs.org Studies on copper(I) and copper(II) complexes with cross-linked imidazole-phenol ligands have also provided insights into the reactivity of these systems with dioxygen, which is relevant to the function of enzymes like cytochrome c oxidase. nih.gov
Carbon-Heteroatom (C-N) Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and other biologically active molecules. Copper-imidazole complexes have proven to be effective catalysts for these transformations.
The Chan-Lam coupling reaction, which involves the copper-catalyzed formation of a C-N bond between a boronic acid and an N-H containing compound, is a powerful tool in organic synthesis. nih.gov Copper(II) complexes with N,O-bidentate ligands have been developed as efficient catalysts for the Chan-Lam coupling of arylboronic acids with 1H-imidazole derivatives under base-free conditions. rsc.orgresearchgate.net This protocol is characterized by mild reaction conditions and high yields, offering a direct route to N-arylated imidazoles. rsc.org
The reaction is believed to proceed through a mechanism involving the formation of a copper-imidazole complex, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the C-N bond. acs.org The development of various ligand systems, including phenanthroline-based ligands, has further expanded the scope and efficiency of this reaction for coupling poorly-activated imidazoles. nih.govresearchgate.net
Table 3: Chan-Lam Coupling of Phenylboronic Acid with Imidazole Derivatives
| Entry | Imidazole Derivative | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 1H-Imidazole | Cu(II)-N,O-bidentate complex | Base-free, mild | High |
| 2 | 1H-Benzimidazole | Cu(II)-N,O-bidentate complex | Base-free, mild | High |
| 3 | 2-Nitroimidazole | Cu(II)-phenanthroline complex | K2CO3, optimized | Good |
Conceptual data based on findings from Organic & Biomolecular Chemistry rsc.org and related studies. nih.govresearchgate.net
The direct N-arylation of imidazoles with aryl halides is another important C-N bond-forming reaction catalyzed by copper complexes. This reaction provides a complementary approach to the Chan-Lam coupling for the synthesis of N-aryl imidazoles.
An efficient catalytic system for the N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides has been developed using 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand for copper under mild conditions. nih.govacs.org The addition of poly(ethylene glycol) was found to accelerate the reaction. nih.govacs.org This method is tolerant of a wide range of functional groups on both the imidazole and the aryl halide. scite.ai
Copper-diamine complexes have also been successfully employed for the N-arylation of various nitrogen heterocycles, including imidazoles, with aryl iodides and bromides. acs.org These systems exhibit broad substrate scope and tolerate functional groups such as aldehydes, ketones, and primary amines. acs.org Furthermore, a copper-catalyzed method for the direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts has been reported, providing a route to aryl imidazolium salts. organic-chemistry.org
Table 4: Copper-Catalyzed N-Arylation of Imidazole with Aryl Halides
| Entry | Aryl Halide | Ligand | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Iodobenzene | 4,7-Dimethoxy-1,10-phenanthroline | PEG | Excellent |
| 2 | Bromobenzene | 4,7-Dimethoxy-1,10-phenanthroline | PEG | Good |
| 3 | 4-Iodotoluene | Diamine ligand | None | High |
| 4 | 4-Bromoacetophenone | Diamine ligand | None | Good |
Data compiled from findings in the Journal of Organic Chemistry. nih.govacs.orgacs.org
Cycloaddition and Annulation Reactions
Copper-imidazole complexes have proven to be effective catalysts in cycloaddition and annulation reactions, which are powerful methods for the construction of cyclic and heterocyclic compounds. These reactions are fundamental in organic synthesis, with applications in the creation of pharmaceuticals and complex molecular architectures.
In the realm of annulation reactions, copper-imidazole systems have been instrumental in the synthesis of imidazole and dihydroimidazole (B8729859) derivatives. A notable example is a copper-catalyzed three-component cascade annulation involving α,β-unsaturated ketoximes, paraformaldehyde, and amines. rsc.orgnih.govnih.gov By carefully controlling the reaction conditions, this method allows for the divergent synthesis of either imidazoles or dihydroimidazoles in moderate to good yields. rsc.orgnih.govnih.gov The reaction is believed to proceed through an iminylcopper intermediate, followed by nucleophilic addition and intramolecular cyclization. nih.gov
Copper-catalyzed cycloaddition reactions have also been developed for the synthesis of complex heterocyclic structures. For instance, a copper-catalyzed trifluoromethylarylated cycloaddition of imidazoles and olefins has been reported, utilizing CF3SO2Cl as a radical source to produce highly functionalized tricyclic imidazoles with yields ranging from 25% to 93%. acs.org
Perhaps one of the most well-known applications of copper catalysis is the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.orgacs.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. While the archetypal catalyst is often a simple copper(I) source, the use of imidazole-based ligands can modulate the catalyst's activity and stability. rsc.org The copper catalyst facilitates a stepwise mechanism that, unlike the thermal Huisgen cycloaddition, proceeds at mild temperatures and exclusively yields the 1,4-regioisomer. acs.org
| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cascade Annulation | CuBr, DABCO | α,β-unsaturated ketoximes, paraformaldehyde, amines | Imidazoles | Moderate to good | nih.gov |
| Cascade Annulation | CuCl, dtbbpy | α,β-unsaturated ketoximes, paraformaldehyde, amines | Dihydroimidazoles | Moderate to good | nih.gov |
| Trifluoromethylarylated Cycloaddition | Copper catalyst, CF3SO2Cl | Imidazoles, olefins | Tricyclic imidazoles | 25–93% | acs.org |
| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI) | Organic azides, terminal alkynes | 1,4-disubstituted 1,2,3-triazoles | Excellent | acs.org |
Reduction Reactions (e.g., p-nitrophenol reduction)
The catalytic reduction of nitroaromatics is an environmentally and industrially significant process, as these compounds are common pollutants and their reduction products, aromatic amines, are valuable chemical intermediates. Copper-imidazole complexes have emerged as efficient catalysts for these transformations, with the reduction of p-nitrophenol (4-nitrophenol) to p-aminophenol (4-aminophenol) serving as a benchmark reaction to evaluate catalytic activity.
The reduction is typically carried out in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH4), and the progress of the reaction can be conveniently monitored by UV-Vis spectroscopy. The catalytic cycle is thought to involve the adsorption of both the borohydride ions and the p-nitrophenolate ions onto the surface of the copper complex. The complex then facilitates the transfer of hydride from the donor (borohydride) to the acceptor (p-nitrophenol), leading to the formation of p-aminophenol.
A study utilizing copper(II) complexes with N,O-chelating Schiff base ligands demonstrated high catalytic activity, achieving up to 97.5% conversion of p-nitrophenol. rsc.org The efficiency of these catalysts highlights the importance of the ligand environment in facilitating the redox process. Another example involves copper-based integral catalytic impellers, which have been shown to achieve nearly 100% conversion of 4-nitrophenol (B140041) in as little as 90 seconds, showcasing the potential for highly active copper catalytic systems.
| Catalyst System | Substrate | Reducing Agent | Product | Conversion/Efficiency | Reference |
|---|---|---|---|---|---|
| Copper(II) complexes with N,O-chelating Schiff base ligands | 4-Nitrophenol | NaBH4 | 4-Aminophenol | Up to 97.5% | rsc.org |
| Copper nanowires (CuNWs) | 4-Nitrophenol | NaBH4 | 4-Aminophenol | 99% in 60s | |
| Copper-based integral catalytic impeller | 4-Nitrophenol | Not specified | 4-Aminophenol | ~100% in 90s |
Heterogeneous vs. Homogeneous Catalysis Paradigms
Copper-imidazole catalysts can be employed in either homogeneous or heterogeneous systems, each presenting a distinct set of advantages and disadvantages. The choice between these two paradigms is often dictated by the specific application, considering factors such as catalyst recovery, reusability, and reaction conditions.
Homogeneous Catalysis
In homogeneous catalysis, the copper-imidazole complex is dissolved in the reaction medium, leading to high accessibility of the catalytic sites and often resulting in high activity and selectivity. researchgate.netacs.org An example of a homogeneous system is the use of N-heterocyclic carbene-copper(I) complexes in various organic transformations. acs.org These catalysts are known for their well-defined active sites, which allows for a detailed understanding and tuning of their catalytic properties. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst.
Heterogeneous Catalysis
To overcome the challenges of catalyst separation, significant research has been dedicated to the development of heterogeneous copper-imidazole catalysts. In these systems, the catalytic complex is immobilized on a solid support. rsc.orgacs.org This approach facilitates easy recovery of the catalyst by simple filtration, allowing for its reuse in multiple reaction cycles. Various materials have been employed as supports, including silica (B1680970), polymers, and magnetic graphene oxide. rsc.orgacs.org For instance, copper immobilized onto polyvinyl imidazole coated magnetic graphene oxide has been shown to be an efficient and reusable heterogeneous catalyst for cross-coupling reactions. acs.org Similarly, polymer-bound imidazole-copper(II) complexes have been grafted onto silica for use in oxidative coupling reactions. rsc.orgnih.gov While heterogeneous catalysts offer practical advantages in terms of recovery and reusability, they may sometimes exhibit lower catalytic activity compared to their homogeneous counterparts due to mass transfer limitations or a lower density of active sites.
The interplay between homogeneous and heterogeneous mechanisms can also be complex. In some cases, leaching of the metal from the solid support can lead to a contribution from a homogeneous catalytic pathway, even in a system designed to be heterogeneous.
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The catalytic performance of copper-imidazole complexes is intricately linked to the structure of the imidazole-containing ligand. By systematically modifying the ligand framework, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby enhancing its activity and selectivity for a desired transformation.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the imidazole ring can significantly influence the redox potential of the copper center. For instance, in the N-arylation of imidazoles, the use of electron-donating groups on the phenanthroline ligand was found to improve catalytic efficiency. The introduction of functional groups that can participate in the reaction mechanism, such as the aldehyde group in imidazole-2-carboxaldehyde, can also lead to enhanced catalytic activity by providing additional coordination sites for the copper ion. nih.gov
Chelate Ring Size: For multidentate ligands, the size of the chelate ring formed upon coordination to the copper ion is a critical design parameter. A comparative study of bioinspired copper catalysts revealed that complexes with a six-membered chelate ring, often in conjunction with an imidazole-containing ligand, exhibited higher efficiency in oxidation reactions. acs.org This is attributed to the optimal geometric arrangement of the donor atoms around the copper center, which can stabilize the catalytically active species.
Structural Rigidity and Flexibility: The rigidity or flexibility of the ligand backbone can also impact catalytic performance. Rigid ligands can pre-organize the coordination sphere for optimal catalytic activity, while flexible ligands may be able to adapt to the geometric requirements of different intermediates in the catalytic cycle.
Advanced Materials Science Applications of Copper Imidazole Complexes
Metal-Organic Frameworks (MOFs) based on Copper-Imidazole Motifs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Copper-imidazole (Cu-I) MOFs are a significant subclass, valued for their designable structures and promising applications in energy storage and catalysis.
Synthesis and Structural Design of Cu-I MOFs
The synthesis of Cu-I MOFs can be achieved through various methods, which play a crucial role in determining the final properties of the material, such as crystallinity, surface area, and pore size. Common synthesis techniques include solvothermal, hydrothermal, ultrasonic, and mechanochemical methods. ekb.eg The rational design and assembly of these materials are made possible by the careful selection of copper sources and imidazole-based linkers. ekb.eg
One innovative approach is the use of pulsed laser ablation (PLA) in a liquid environment. For instance, Cu-I MOF nanostructures have been synthesized by irradiating a copper metal target in a dimethylformamide (DMF) solution containing the imidazole (B134444) ligand. researchgate.net This method offers a novel route to produce complex nanostructures. researchgate.net Another cost-effective and simple method involves the use of ultrasonication to synthesize copper-1H-imidazole MOFs. ekb.egrsc.org The choice of metal ions and organic linkers, along with factors like temperature, solvents, molar ratios, and pH, all influence the synthesis and morphology of the resulting MOFs. researchgate.net The structure of these MOFs typically involves a copper atom coordinated by the nitrogen atoms of the imidazole rings, forming a three-dimensional framework.
Applications as Electrode Materials (e.g., Supercapacitors)
The inherent porosity and high surface area of Cu-I MOFs make them promising candidates for electrode materials in energy storage devices, particularly supercapacitors. sci-hub.se Supercapacitors store energy via either electrochemical double-layer capacitance (EDLC) or pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. MOFs and their derivatives are explored for these applications due to their controllable structures and large internal pore volumes. sci-hub.se
The electrochemical properties of Cu-I MOFs have been examined using techniques such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS). rsc.orgresearchgate.net A pure Copper-1H-imidazole MOF (Cu-I MOF) has demonstrated a specific capacitance of 596 F g⁻¹ from CV measurements and 252 F g⁻¹ from GCD studies at a current density of 1 A g⁻¹. researchgate.netrsc.org These findings highlight the potential of pristine Cu-I MOFs as effective supercapacitor electrode materials.
| Material | Measurement Technique | Scan Rate / Current Density | Specific Capacitance (F g⁻¹) |
| Cu-I MOF | Cyclic Voltammetry (CV) | 5 mV s⁻¹ | 596 researchgate.netrsc.org |
| Cu-I MOF | Galvanostatic Charge–Discharge (GCD) | 1 A g⁻¹ | 252 researchgate.netrsc.org |
Integration with Carbon-Based Materials (e.g., Graphene Nanocomposites)
To enhance the electrochemical performance of Cu-I MOFs, they are often integrated with conductive carbon-based materials like activated carbon and graphene. rsc.org These composites leverage the high conductivity and surface area of the carbon matrix alongside the pseudocapacitive properties of the MOF.
A composite material, Copper-1H-imidazole@activated carbon metal organic framework (Cu-IC MOF), was synthesized via a simple chemical route under ultrasonication. rsc.orgrsc.org This composite exhibited significantly improved performance compared to the pure Cu-I MOF. rsc.org The Cu-IC MOF demonstrated a high specific capacitance of 753 F g⁻¹ at a scan rate of 5 mV s⁻¹ and 733 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.netrsc.org Furthermore, it showed excellent cycling stability, retaining about 85% of its initial capacitance after 2000 GCD cycles. researchgate.netrsc.org This enhanced performance is attributed to the increased surface area and the presence of mesopores in the composite material. rsc.org
Similarly, graphene-MOF nanocomposites can be synthesized using methods like the laser ablation of a graphite target in a suspension of pre-synthesized Cu-I MOF nanostructures. researchgate.net Another approach involves strategically grafting a copper(II)-imidazole complex onto graphene oxide (GO), capitalizing on the two-dimensional structure and abundant oxygen-containing functional groups of GO. mdpi.comresearchgate.net These composites demonstrate a synergistic enhancement in conductivity and surface structure. researchgate.net
| Material | Measurement Technique | Scan Rate / Current Density | Specific Capacitance (F g⁻¹) | Capacitance Retention |
| Cu-IC MOF | Cyclic Voltammetry (CV) | 5 mV s⁻¹ | 753 researchgate.netrsc.org | - |
| Cu-IC MOF | Galvanostatic Charge–Discharge (GCD) | 1 A g⁻¹ | 733 researchgate.netrsc.org | 85% after 2000 cycles researchgate.netrsc.org |
Coordination Polymers and Supramolecular Assemblies
Beyond the rigid frameworks of MOFs, copper and imidazole derivatives can form a wide variety of coordination polymers (CPs) and supramolecular assemblies. researchgate.netresearchgate.net These structures are built through coordination bonds between copper ions and imidazole ligands, and are often further organized by weaker interactions like hydrogen bonding and π–π stacking. ekb.eg
The presence of N-donor heterocyclic aromatic imidazole derivatives as ligands in CPs often leads to extended structures with enhanced stability through these supramolecular interactions. researchgate.net For example, the treatment of copper(II) sulfate (B86663) with N-methylimidazole can lead to the formation of a coordination polymer, tetrakis-N-methylimidazole copper(II) sulfate. researchgate.net In this structure, the geometry around the copper ion is a distorted octahedron, with four copper-imidazole bonds and two elongated copper-sulfate bonds. researchgate.net
The crystal structures of these complexes reveal intricate networks. In some cases, mononuclear copper(II) complexes with imidazole derivatives form complex supramolecular networks developed through hydrogen bonds. nih.gov The stereochemistry of the copper ion in these assemblies can vary, for instance, from distorted octahedral to square-pyramidal, depending on the specific imidazole derivative and other coordinated species. nih.gov These supramolecular architectures, which can be obtained via hydrogen bonding interactions, are a key area of structural study for copper-imidazole complexes. researchgate.net
Photofunctional Materials (e.g., Luminescence, Dye-Sensitized Solar Cells)
Copper-imidazole complexes and related structures are being explored for their potential in photofunctional materials, particularly in the context of luminescence and dye-sensitized solar cells (DSSCs). mdpi.com DSSCs are a type of thin-film solar cell that is attractive due to its low manufacturing cost and flexibility. mdpi.com The efficiency of DSSCs heavily relies on the light-harvesting and electron-injection capabilities of the sensitizing dyes. nih.gov
Imidazole-based organic dyes are studied as sensitizers in DSSCs due to their favorable optical and electronic properties. nih.gov Their conjugated structure allows for light absorption across a broad range of wavelengths, and their chemical structure can be tuned to optimize this absorption to match the solar spectrum. nih.gov Furthermore, these dyes can facilitate the efficient injection of electrons from the excited dye molecule into the semiconductor's conduction band, a critical step in generating photocurrent. nih.gov
While ruthenium complexes have been conventional sensitizers, their cost and rarity have motivated the search for alternatives. rsc.org Copper(I) complexes have emerged as a promising replacement due to similarities in their photophysical properties with Ru(II) complexes. nih.gov The design of these copper-based dyes involves incorporating ligands that can anchor the complex to the semiconductor surface and ancillary ligands that tune the light absorption properties. rsc.org Luminescent materials, in general, can enhance DSSC performance by converting UV and near-infrared light, which are not efficiently used by the dye, into visible light that can be absorbed. mdpi.com
Interactions with Biological Systems: Mechanistic and Structural Aspects Non Clinical
DNA Interaction Studies
Copper-imidazole complexes have demonstrated a notable ability to interact with DNA through various modes, leading to both binding and cleavage events. These interactions are of considerable interest for the development of novel anticancer agents and molecular probes for DNA structure.
Groove Binding: Alternatively, copper-imidazole complexes can bind to the major or minor grooves of the DNA helix. This interaction is typically driven by electrostatic forces, hydrogen bonding, and van der Waals interactions between the complex and the DNA molecule. Molecular docking studies have been instrumental in predicting the preferred groove for binding. For example, a study on copper(II) complexes with substituted terpyridine ligands suggested that these complexes interact with DNA through various non-covalent interactions within the grooves tandfonline.com. Other molecular docking investigations have shown that some copper(II) complexes preferentially bind to the major groove, while others favor the minor groove researchgate.netnih.gov. The specific groove preference can be influenced by the geometry of the complex and the substituents on the imidazole (B134444) and other associated ligands nih.gov.
| Complex Type | Primary Binding Mode | Supporting Evidence | Reference |
|---|---|---|---|
| Copper(II) with Imidazole Terpyridine | Intercalation | Viscosity and Circular Dichroism Changes | nih.govnih.gov |
| Copper(II) with 2-(2-pyridyl)benzimidazole | Intercalation | Fluorescence Emission Spectroscopy | nih.gov |
| Copper(II) with Substituted Terpyridines | Groove Binding | Molecular Docking | tandfonline.com |
| Various Copper(II) Complexes | Major/Minor Groove Binding | Molecular Docking | researchgate.netnih.gov |
A significant feature of many copper-imidazole complexes is their ability to cleave DNA, a property that underpins their potential as chemotherapeutic agents. The cleavage process is often oxidative, involving the generation of reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleobases.
The redox activity of the copper ion is central to the DNA cleavage mechanism. Copper(II) in the complex can be reduced to copper(I) by endogenous reducing agents like glutathione or ascorbate acs.org. The resulting copper(I) complex can then react with molecular oxygen to produce ROS, such as superoxide radicals and hydroxyl radicals acs.orgresearchgate.net. These highly reactive species can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission nih.gov.
Mechanistic studies have identified several pathways for this oxidative cleavage:
Oxidative Pathway: The presence of a redox-active copper(II) center allows for the cleavage of DNA through an oxidative pathway, especially in the presence of additives that facilitate the generation of ROS nih.gov. The cleavage can result in both single- and double-strand breaks in the DNA nih.govnih.gov.
Hydrolytic Pathway: While less common for copper complexes, some related metal complexes can cleave DNA hydrolytically. However, for copper-imidazole systems, the oxidative mechanism is generally predominant nih.govresearchgate.net.
Role of Ligands: The ligands surrounding the copper ion play a crucial role in modulating the DNA cleavage efficiency. By bringing the copper ion into close proximity with the DNA through intercalation or groove binding, the ligands can localize the generation of ROS, leading to more efficient and sometimes sequence-selective cleavage nih.govrsc.org.
The efficiency of DNA cleavage can be influenced by factors such as the concentration of the complex, the presence of co-reagents, and the specific structure of the copper-imidazole complex researchgate.net. For instance, some trinuclear copper(II) complexes have been shown to efficiently cleave DNA in the presence of hydrogen peroxide and sodium ascorbate, with the mechanism likely involving hydroxyl radicals and singlet oxygen researchgate.net.
Protein and Enzyme Interaction Studies
Copper-imidazole complexes are also known to interact with proteins and enzymes, which can lead to the modulation of their biological function. These interactions are of interest for designing enzyme inhibitors and artificial enzymes.
The imidazole side chain of the amino acid histidine is a common ligand for copper ions in the active sites of many metalloenzymes. This has inspired the synthesis of copper-imidazole complexes that mimic the structure and function of these active sites.
Structural Mimicry: Researchers have successfully designed copper-imidazole complexes that replicate the coordination environment of copper in enzymes. For example, an imidazole-functionalized cage complex has been synthesized that coordinates to Cu(I) in a T-shaped geometry, reminiscent of the coordination found in enzymatic active sites rsc.orgresearchgate.net. Similarly, copper(I) and copper(II) complexes with cross-linked imidazole-phenol ligands have been created as models for the CuB site in cytochrome c oxidase acs.orgnih.gov.
Functional Mimicry: Beyond structural similarity, some copper-imidazole complexes exhibit catalytic activities analogous to those of natural enzymes. For instance, certain complexes have shown catalase and catecholase activity, mimicking the function of enzymes that catalyze the decomposition of hydrogen peroxide and the oxidation of catechols, respectively researchgate.netrsc.org. A Cu-bis(imidazole) substrate intermediate has been identified as the catalytically competent center for the catechol oxidase activity of copper-amyloid-β acs.org. Other copper(II) complexes have demonstrated superoxide dismutase (SOD)-like activities, potentially acting as mimics for the native Cu,Zn-SOD enzyme nih.gov.
Bovine serum albumin (BSA) is a well-characterized transport protein and is often used as a model to study the interaction of small molecules with proteins nih.gov. The binding of copper-imidazole complexes to BSA can influence their distribution and bioavailability in biological systems.
Fluorescence quenching and circular dichroism are common techniques used to study these interactions. Studies on imidazole terpyridine-derived Cu(II) complexes have shown that they can bind to BSA, with fluorescence quenching experiments indicating different binding sites for different complexes nih.gov. Circular dichroism analysis has revealed that these complexes can significantly influence the secondary structure of the protein nih.gov. The binding affinity is an important parameter, with an optimal range often considered to be between 10⁴ and 10⁶ M⁻¹ for effective transport and release nih.gov.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to study the interaction of copper-imidazole complexes with the binding sites of proteins and enzymes.
Predicting Binding Modes: Docking studies can provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex-protein adduct. For example, molecular docking has been used to investigate the binding of copper(II) complexes to the active site of the main protease of SARS-CoV-2, revealing their potential as viral inhibitors nanobioletters.com.
Inhibitor Design: By understanding how these complexes fit into the active site of an enzyme, researchers can design more potent and selective inhibitors. For instance, docking studies of a Cu(II) complex with superoxide dismutase (SOD) from Staphylococcus aureus have shown that the complex can act as a non-competitive inhibitor by binding to the protein at the interface of its chains, thereby preventing the natural substrate from binding .
Validating Experimental Results: Molecular docking is also used to complement and validate experimental findings. For example, docking studies have supported the major-groove binding pattern of certain copper complexes with DNA, which was initially observed through spectroscopic methods nih.gov.
| Interaction Type | Example System | Key Findings | Methodology | Reference |
|---|---|---|---|---|
| Enzyme Mimicry | Imidazole-functionalized copper cage complex | Mimics T-shaped coordination in enzyme active sites. | X-ray Analysis | rsc.orgresearchgate.net |
| Enzyme Mimicry | Cu(II)-tris(2-aminoethyl)amine chloride complex | Displays catalase activity. | Catalytic Assays | researchgate.net |
| Binding Affinity | Imidazole terpyridine-derived Cu(II) complexes with BSA | Complexes bind to BSA and alter its secondary structure. | Fluorescence Quenching, Circular Dichroism | nih.gov |
| Molecular Docking | Cu(II) complex with Superoxide Dismutase (SOD) | Complex acts as a non-competitive inhibitor. | Computational Docking | |
| Molecular Docking | β-diketone Cu(II) complexes with SARS-CoV-2 main protease | Complexes show good binding energy and inhibitory potential. | Computational Docking | nanobioletters.com |
Mechanistic Insights into Antimicrobial Action at a Molecular Level
The antimicrobial properties of copper complexes, including those with imidazole-based ligands, are multifaceted. While specific studies focusing exclusively on 1H-Imidazole, copper salt are limited, the broader class of copper-imidazole complexes provides significant insights into the probable mechanisms of action. These mechanisms are not mutually exclusive and often work in concert to achieve an antimicrobial effect. The primary modes of action are believed to involve disruption of cellular membranes, interaction with vital biomolecules such as DNA and proteins, and the generation of reactive oxygen species. evitachem.com
A crucial aspect of the antimicrobial activity of copper complexes is their ability to interact with and disrupt microbial cell membranes. nano-ntp.com The lipophilicity of the complex, influenced by the imidazole ligand, can facilitate its passage through the lipid bilayer of bacterial cell walls. mdpi.com This penetration can lead to alterations in membrane permeability, causing leakage of essential intracellular components and ultimately leading to cell death. nano-ntp.com
Once inside the cell, copper-imidazole complexes can interfere with cellular processes by binding to essential biomolecules. DNA is a primary target for many metal-based antimicrobial agents. evitachem.com Copper complexes containing imidazole derivatives have been shown to interact with DNA through various modes, including intercalation between base pairs and groove binding. nih.gov This interaction can disrupt DNA replication and transcription. Furthermore, the redox activity of the copper center can lead to oxidative cleavage of the DNA backbone, causing significant damage to the genetic material. nih.gov
Enzyme inhibition is another key mechanism of antimicrobial action. The copper ion in the complex can bind to the active sites of enzymes, particularly those containing sulfhydryl groups in amino acid residues like cysteine. This binding can inactivate the enzyme, disrupting critical metabolic pathways necessary for the microorganism's survival.
| Putative Antimicrobial Mechanism | Molecular Target | Effect | Relevant Copper-Imidazole Complex Type Studied |
| Membrane Disruption | Bacterial Cell Membrane | Increased permeability, leakage of cellular contents | General Copper-Imidazole Complexes |
| DNA Interaction | DNA | Intercalation, groove binding, oxidative cleavage | Aryl-1H-imidazole[4,5f] nih.govrsc.orgphenanthroline Cu(II) complexes nih.gov |
| Enzyme Inhibition | Cellular Enzymes (e.g., those with sulfhydryl groups) | Inactivation of essential metabolic pathways | General Copper-Imidazole Complexes |
Redox Activity in Biological Contexts (e.g., Reactive Oxygen Species formation)
The biological activity of 1H-Imidazole, copper salt is intrinsically linked to the redox potential of the copper ion, which can cycle between the Cu(II) and Cu(I) oxidation states. nih.gov This redox cycling is a key contributor to its antimicrobial effects through the generation of reactive oxygen species (ROS). In a biological environment, endogenous reducing agents such as glutathione can reduce the Cu(II) complex to its Cu(I) form. The resulting Cu(I) complex can then react with molecular oxygen to produce superoxide radicals (O₂⁻). nih.gov
This process can initiate a cascade of reactions, leading to the formation of other highly reactive species. For instance, superoxide can be dismutated to form hydrogen peroxide (H₂O₂). In the presence of the copper complex, hydrogen peroxide can undergo a Fenton-like reaction to generate highly damaging hydroxyl radicals (•OH). mdpi.com These ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death. mdpi.com
The formation of ROS by copper complexes has been demonstrated in various studies. For example, the anticancer activity of certain copper(II) compounds is attributed to their ability to generate ROS following thiol-mediated reduction. nih.gov While these studies often involve more complex imidazole derivatives, the fundamental redox chemistry of the copper center is the driving force.
| Reactive Oxygen Species (ROS) | Precursors | Generating Reaction | Cellular Impact |
| Superoxide Radical (O₂⁻) | Cu(I), O₂ | Reoxidation of Cu(I) by molecular oxygen | Initiates ROS cascade |
| Hydrogen Peroxide (H₂O₂) | Superoxide Radical (O₂⁻) | Dismutation of superoxide | Precursor to hydroxyl radical |
| Hydroxyl Radical (•OH) | Cu(I), H₂O₂ | Fenton-like reaction | Indiscriminate damage to biomolecules |
Design of Bio-inspired Complexes for Mimicking Biological Processes
The coordination of copper to the imidazole side chain of histidine residues is a common structural motif in the active sites of many metalloenzymes. nih.govacs.org This has inspired chemists to design and synthesize copper-imidazole complexes that mimic the structure and function of these biological systems. These bio-inspired complexes serve as valuable models for understanding enzymatic mechanisms and can also function as catalysts for a variety of chemical transformations.
A significant area of research involves the development of copper-imidazole complexes that mimic the activity of oxidases and oxygenases. nih.govacs.org For example, synthetic complexes have been designed to replicate the catechol oxidase activity of certain copper-containing enzymes, which are involved in the oxidation of catechols to quinones. nih.gov These model systems allow for detailed investigation of the catalytic cycle, including the role of the copper-imidazole core in substrate binding and activation of molecular oxygen. nih.gov
Structurally, these bio-inspired complexes often aim to replicate the coordination environment of the copper center in the native enzyme. This can involve the use of multidentate ligands that position one or more imidazole groups in a specific geometry around the copper ion. X-ray crystallography and various spectroscopic techniques are employed to confirm that the synthetic complex accurately models the enzymatic active site. rsc.org The catalytic efficiency of these mimics is then evaluated in reactions such as the oxidation of organic substrates. rsc.orgacs.org For instance, an imidazole-functionalized copper cage complex has been shown to catalyze the oxidation of benzylic alcohols to benzaldehydes. rsc.org
| Biological Process/Enzyme Mimicked | Key Structural Feature of Bio-inspired Complex | Mimicked Function | Example Application |
| Catechol Oxidase | Cu(I)-bis(imidazole) core nih.gov | Oxidation of catechols to quinones | Mechanistic studies of enzymatic oxidation |
| Oxygenases | T-shaped coordination of copper by imidazole ligands rsc.org | Catalytic oxidation of organic substrates | Oxidation of benzylic alcohols rsc.org |
| Superoxide Dismutase (SOD) | Copper coordinated exclusively through imidazole nitrogens nih.gov | Dismutation of superoxide radicals | Development of antioxidant agents |
Future Research Directions and Outlook
Development of Novel Copper-Imidazole Architectures
The future of copper-imidazole chemistry lies in the design and synthesis of novel and complex architectures. Researchers are moving beyond simple mononuclear or dinuclear complexes to explore the creation of intricate supramolecular structures. These include metal-organic frameworks (MOFs), coordination polymers, and multidimensional networks. nih.gov The ability to control the dimensionality and topology of these architectures is crucial for tailoring their properties for specific applications.
One promising area is the development of porous copper-imidazole MOFs. These materials exhibit high surface areas and tunable pore sizes, making them ideal candidates for gas storage and separation. The imidazole (B134444) ligand, with its versatile coordination modes, allows for the construction of robust frameworks with specific functionalities. Future work will likely focus on incorporating different functional groups onto the imidazole ring to enhance the selective adsorption of various gases.
Another key direction is the synthesis of chiral copper-imidazole frameworks. These materials have significant potential in enantioselective catalysis and separation. By using chiral imidazole derivatives as ligands, researchers can create asymmetric environments within the framework, enabling the separation of racemic mixtures and the catalysis of stereospecific reactions.
Interactive Table: Examples of Novel Copper-Imidazole Architectures and Their Potential Applications.
| Architecture Type | Ligand Type | Potential Application |
|---|---|---|
| Metal-Organic Framework (MOF) | Functionalized Imidazole | Gas Storage and Separation |
| Coordination Polymer | Bridging Imidazole Derivatives | Molecular Sieves |
| Chiral Framework | Chiral Imidazole Derivatives | Enantioselective Catalysis |
Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the formation, structure, and function of copper-imidazole complexes requires the use of advanced, in-situ characterization techniques. Traditional methods often provide a static picture of these materials. However, to truly understand their dynamic behavior, especially during catalytic processes, real-time monitoring is essential.
Techniques such as in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are becoming increasingly important. mdpi.com These methods allow researchers to follow the structural changes in copper-imidazole catalysts under reaction conditions. This provides valuable insights into the active catalytic species and the reaction mechanism. For instance, in-situ XRD can track the changes in the crystal structure of a MOF catalyst as it interacts with reactants.
In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are also powerful tools for studying the vibrational modes of the imidazole ligand and its interaction with the copper center. mdpi.com These techniques can provide information about the coordination environment of the copper ion and the electronic structure of the complex. The development of time-resolved spectroscopic techniques will be crucial for studying the kinetics of fast catalytic reactions.
Multi-functional Materials Design
The future of materials science is moving towards the design of multi-functional materials that can perform several tasks simultaneously. Copper-imidazole complexes are well-suited for this purpose due to the versatility of both the copper ion and the imidazole ligand.
One area of interest is the development of materials that combine catalytic activity with other properties, such as magnetic or optical responsiveness. For example, a copper-imidazole MOF could be designed to act as a catalyst for a specific reaction, while also exhibiting interesting magnetic properties that could be used for catalyst separation and recycling. The incorporation of photoactive imidazole derivatives could lead to the development of photocatalysts that are active under visible light. mdpi.com
Another exciting direction is the design of "smart" materials that can respond to external stimuli. For instance, a copper-imidazole polymer could be designed to change its shape or color in response to changes in temperature or pH. Such materials could have applications in sensing, drug delivery, and soft robotics. The ability to fine-tune the properties of these materials by modifying the imidazole ligand or the copper coordination environment is a key advantage.
Expanding Catalytic Scope and Efficiency
Copper-imidazole complexes have already shown great promise as catalysts for a wide range of organic transformations. researchgate.netnih.govmdpi.comnih.gov Future research will focus on expanding their catalytic scope and improving their efficiency.
One key area is the development of catalysts for C-H functionalization reactions. acs.org These reactions are of great importance in organic synthesis as they allow for the direct conversion of abundant C-H bonds into valuable functional groups. Copper-imidazole catalysts have the potential to be highly effective for these transformations due to the ability of copper to exist in multiple oxidation states.
Another important direction is the development of more sustainable catalytic processes. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of recyclable catalysts. Copper-imidazole MOFs and polymers are particularly attractive in this regard, as they can be easily separated from the reaction mixture and reused multiple times. researchgate.net Furthermore, research into the use of earth-abundant copper as a catalyst is a more sustainable alternative to precious metal catalysts. acs.org
Deeper Understanding of Molecular Interactions in Complex Biological Environments
The imidazole moiety is a fundamental component of many biological systems, most notably in the amino acid histidine. rsc.org The interaction of copper ions with histidine residues in proteins is crucial for a variety of biological processes, including electron transfer and enzymatic catalysis. wikipedia.org A deeper understanding of these interactions at the molecular level is essential for elucidating the mechanisms of metalloenzymes and for the design of new therapeutic agents.
Future research will utilize a combination of experimental and computational techniques to study the coordination chemistry of copper-imidazole complexes in biological environments. High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, will provide detailed information about the binding of copper to proteins. Spectroscopic methods, such as electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR), can be used to probe the electronic structure and dynamics of the copper center. mdpi.com
Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in complementing experimental studies. rsc.org These methods can provide insights into the energetics of copper binding, the mechanism of catalytic reactions, and the role of the protein environment in modulating the reactivity of the copper center. This fundamental knowledge will be invaluable for the development of new drugs that target copper-containing enzymes and for the design of bio-inspired catalysts. nih.govnih.govresearchgate.netnih.govnih.govnih.govmdpi.com
Q & A
Basic: What are the standard synthetic methodologies for preparing 1H-imidazole-copper complexes, and how do reaction conditions influence product purity?
Methodological Answer:
1H-Imidazole-copper complexes are typically synthesized via coordination reactions. For example:
- Copper(II) sulfate-mediated synthesis : A mixture of imidazolium salts (e.g., rm1-rm5), sodium ascorbate (1.18 mmol), and copper(II) sulfate pentahydrate (1.16 mmol) in DMF at 50°C under stirring yields bis-triazoleimidazolium-copper complexes. Post-reaction purification involves solvent evaporation, dichloromethane dissolution, and washing with water .
- Aqueous synthesis : Imidazole-to-metal molar ratios (2:1 or 4:1) in water with copper sulfate yield colored precipitates. Acetone purification and vacuum drying are critical to avoid contamination .
Key Variables : Temperature (>50°C accelerates ligand exchange), solvent polarity (DMF enhances solubility), and stoichiometry (excess copper may form side products).
Basic: How are spectroscopic and crystallographic techniques applied to characterize 1H-imidazole-copper salt structures?
Methodological Answer:
- FT-IR and UV-Vis : Confirm ligand coordination via shifts in N–H stretching (3,100–3,300 cm⁻¹) and d-d transition bands (600–800 nm) indicative of Cu²⁺ geometry .
- X-ray crystallography : Resolves bond lengths (e.g., Cu–N ≈ 1.95–2.10 Å) and coordination geometry (distorted square planar vs. tetrahedral) .
- Elemental analysis : Validates stoichiometry (e.g., C8H10N4Zn for zinc analogs) and metal content via ICP-MS .
Basic: What stability challenges arise in storing 1H-imidazole-copper salts, and how are they mitigated?
Methodological Answer:
- Hydrolysis : Copper-imidazole bonds degrade in humid conditions. Store under anhydrous Na2SO4 or argon .
- Oxidation : Cu(I) salts are prone to oxidation; stabilize with ascorbate or inert atmospheres .
- Thermal stability : DSC/TGA profiles (e.g., decomposition >200°C) guide storage temperatures .
Advanced: How can computational modeling predict the antioxidant activity of copper-imidazole derivatives?
Methodological Answer:
- Molecular docking : Dock 1,5-diphenyl-1H-imidazole analogs against peroxiredoxin (PDB:1HD2) to assess binding affinity (ΔG < -8 kcal/mol suggests strong inhibition). Hydrophobic interactions with Tyr47 and hydrogen bonds with Arg128 are critical .
- ADMET prediction : SwissADME evaluates bioavailability (e.g., topological polar surface area <140 Ų for blood-brain barrier penetration) .
Advanced: How do QSAR models guide the design of antiepileptic 1H-imidazole-copper analogs?
Methodological Answer:
- CoMSIA analysis : A training set of 44 analogs identifies steric (24% contribution) and electrostatic (33%) fields as key for ED50 optimization in MES tests. Substituents at the naphthylalkyl group enhance potency .
- Validation : Test set RMSE <0.5 confirms model reliability. Cross-validated indicates predictive power .
Advanced: What electrophilic cyclization strategies enable functionalization of copper-imidazole complexes?
Methodological Answer:
- Iodocyclization : Treat 2-seleno-N-alkynylimidazoles with iodine (1.1 equiv) in EtOH to form imidazo[2,1-b]selenazole. Cu(I) catalysts (e.g., CuBr) accelerate alkyne activation .
- Mechanistic insight : Radical trapping experiments (e.g., TEMPO) confirm iodonium ion intermediates .
Advanced: How are ecotoxicological risks of copper-imidazole salts assessed in soil systems?
Methodological Answer:
- OECD Guideline 207 : Use earthworm contact tests (14-day LC50) with reference toxicants (e.g., chloroacetamide LC50 = 12 mg/kg). Imidazole-copper salts show moderate toxicity (LC50 50–100 mg/kg) .
- HPLC-ECD quantification : Detect soil residues (LOD = 0.1 ppm) post-bioassay to correlate concentration with mortality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
